molecular formula C6H9ClO3 B15259012 Oxolan-3-ylmethylchloroformate

Oxolan-3-ylmethylchloroformate

Cat. No.: B15259012
M. Wt: 164.59 g/mol
InChI Key: PHQKIUPPNNKRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxolan-3-ylmethylchloroformate is a chloroformate ester that serves as a versatile reagent in synthetic organic chemistry, particularly in the formation of amide and ester bonds. While specific literature on this exact compound is limited, its structural class is well-known for applications in peptide synthesis, functioning as a coupling reagent to facilitate the condensation of amino acids . Chloroformates are electrophilic reagents that activate carboxylic acids, making them more susceptible to nucleophilic attack by amines to form peptide bonds. This mechanism is central to both solution-phase and solid-phase peptide synthesis (SPPS), supporting the development of complex peptide structures for biomedical research and drug development . The oxolan (tetrahydrofuran) moiety in its structure may influence its solubility and reactivity profile. As with reagents of this class, it is critical for researchers to handle it with care, as it is likely moisture-sensitive. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet (SDS) and conduct their own stability and compatibility tests to determine its suitability for specific synthetic protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

oxolan-3-ylmethyl carbonochloridate

InChI

InChI=1S/C6H9ClO3/c7-6(8)10-4-5-1-2-9-3-5/h5H,1-4H2

InChI Key

PHQKIUPPNNKRHG-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COC(=O)Cl

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Tetrahydrofuran-3-ylmethyl Chloroformate Stereochemical Identification, Synthetic Protocols, and Application in Medicinal Chemistry [1]

Executive Summary

Tetrahydrofuran-3-ylmethyl chloroformate is a specialized electrophilic intermediate used primarily in medicinal chemistry for the introduction of the (tetrahydrofuran-3-yl)methoxycarbonyl protecting group or moiety.[1][2] Structurally, it consists of a tetrahydrofuran (THF) ring attached to a chloroformate functional group via a methylene spacer.[2] This structural distinction—the presence of the methylene group—differentiates it from the (3S)-tetrahydrofuran-3-yl carbamate moiety found in HIV protease inhibitors like Amprenavir and Fosamprenavir, offering researchers a homologated linker with distinct spatial and lipophilic properties.[1][2]

This guide provides a definitive resolution to the CAS number ambiguity surrounding this compound, details a self-validating synthetic protocol using triphosgene, and outlines its utility in "linkerology" and drug design.[2]

Chemical Identity & CAS Resolution

The nomenclature for THF derivatives often leads to confusion between substituents attached directly to the ring versus those attached via a methylene bridge.[2] The table below resolves these identities.

Table 1: Chemical Identity and CAS Registry

Compound NameStructure DescriptionStereochemistryCAS Number
Tetrahydrofuran-3-ylmethyl chloroformate Target Molecule (THF-CH₂-OCOCl)Racemic / Unspecified 473531-01-0
(S)-Tetrahydrofuran-3-ylmethanolPrecursor Alcohol(S)-Isomer124391-75-9
(R)-Tetrahydrofuran-3-ylmethanolPrecursor Alcohol(R)-Isomer124391-76-0
(S)-3-HydroxytetrahydrofuranRelated Analog (No methylene spacer)(S)-Isomer86087-23-2
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Critical Note on Stability: Chloroformates are moisture-sensitive and lachrymatory.[2] While the racemic chloroformate has an assigned CAS (473531-01-0), the enantiopure (S)- or (R)-chloroformates are rarely sold as catalog items due to instability.[1][2] They are almost exclusively synthesized in situ from the corresponding stable alcohol precursors (CAS 124391-75-9 or 124391-76-0) immediately prior to use.[1][2]

Synthetic Methodology

Due to the hydrolytic instability of the target chloroformate, the industry-standard method for research applications involves in situ generation using Triphosgene (Bis(trichloromethyl) carbonate) .[1][2] Triphosgene is a crystalline solid that is safer to handle than gaseous phosgene but equally reactive.[2]

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the tetrahydrofuran-3-ylmethanol oxygen on the carbonyl carbon of triphosgene (or generated phosgene), followed by the elimination of HCl.[1][2]

ReactionMechanism Alcohol THF-3-ylmethanol (Nucleophile) Intermediate Tetrahedral Intermediate Alcohol->Intermediate Attack on C=O Triphosgene Triphosgene (Electrophile Source) Triphosgene->Intermediate Decomposition Product THF-3-ylmethyl Chloroformate Intermediate->Product Cl Elimination Byproduct HCl (Gas) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway for the conversion of the alcohol precursor to the chloroformate.[1][2]

Step-by-Step Protocol (Self-Validating)

Reagents:

  • (S)-Tetrahydrofuran-3-ylmethanol (1.0 eq) [CAS 124391-75-9][1][2][3]

  • Triphosgene (0.35 eq)[1][2]

  • Pyridine or Triethylamine (1.1 eq)[1][2]

  • Dichloromethane (DCM), anhydrous[1][2]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve (S)-Tetrahydrofuran-3-ylmethanol in anhydrous DCM (0.2 M concentration). Cool to 0°C using an ice bath.

  • Base Addition: Add Pyridine (1.1 eq) slowly. Causality: The base acts as an HCl scavenger to prevent acid-catalyzed ring opening of the THF moiety.[1][2]

  • Electrophile Addition: Dissolve Triphosgene in a minimal amount of DCM and add dropwise to the reaction mixture over 20 minutes. Safety: Triphosgene generates phosgene upon decomposition; perform in a well-ventilated fume hood.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Validation (In-Process Control):

    • Aliquot a sample and quench with excess methanol.[2]

    • Analyze via TLC or GC-MS.[1][2]

    • Success Criteria: Disappearance of the starting alcohol peak and appearance of the methyl carbonate derivative (formed by MeOH quench of the chloroformate).[2]

  • Workup: If isolating, remove solvent under reduced pressure (keep bath <30°C).[2] For most applications, use the solution directly in the next step (one-pot synthesis).[2]

Reactivity & Applications in Drug Design

Tetrahydrofuran-3-ylmethyl chloroformate serves as a "chiral building block" for constructing carbamate linkers.[1][2]

Linkerology and Homologation

In HIV protease inhibitor design (e.g., Darunavir), the bis-THF moiety is attached directly to the carbamate oxygen.[2] The molecule discussed here introduces a methylene spacer .[2]

  • Direct Attachment (Amprenavir type): THF-O-CO-NH-R[1][2]

  • Methylene Spacer (Target Molecule): THF-CH₂ -O-CO-NH-R[1][2]

This homologation alters the vector of the THF oxygen lone pairs and increases the rotational freedom of the protecting group, potentially accessing different binding pockets in the target enzyme.[2]

Synthesis Workflow: Carbamate Formation

The following workflow illustrates the standard application: coupling the generated chloroformate with a secondary amine.

SynthesisWorkflow Start Start: THF-3-ylmethanol Step1 1. Activation (Triphosgene/DCM, 0°C) Start->Step1 Check1 IPC: Check for Alcohol Disappearance (TLC) Step1->Check1 Check1->Step1 Fail (Add more reagent) Step2 2. Coupling (Add Amine R-NH2) Check1->Step2 Pass Step3 3. Quench & Wash (NaHCO3 / Brine) Step2->Step3 Final Final Product: THF-3-ylmethyl Carbamate Step3->Final

Figure 2: Operational workflow for converting the alcohol precursor into a carbamate drug intermediate.

Safety and Handling

  • Toxicity: Chloroformates are highly toxic by inhalation and skin absorption.[2] They hydrolyze to release HCl and CO₂.[2]

  • Triphosgene: While solid, it must be treated with the same respect as phosgene gas.[2] In case of a spill, treat with a solution of ammonia or 10% sodium carbonate.[2]

  • Storage: If isolation is necessary, store the chloroformate under inert gas (Argon) at -20°C. It is prone to decomposition by atmospheric moisture.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733227, (S)-(+)-3-Hydroxytetrahydrofuran. Retrieved from [Link][1][2]

  • Ghosh, A. K., et al. (1993). Potent HIV protease inhibitors: the development of 3'-tetrahydrofuranglycine as P2-ligands.[1][2] Journal of Medicinal Chemistry. (Contextual grounding for THF ligands in drug design).

  • Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates.[1][2][4] Organic Letters. (Methodology for in-situ chloroformate generation). Retrieved from [Link][1][2]

Sources

Technical Guide: (Tetrahydrofuran-3-yl)methyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the synthesis, characterization, and application of (Tetrahydrofuran-3-yl)methyl chloroformate . It is designed for researchers in medicinal chemistry and process development who utilize this specialized reagent for introducing the (tetrahydrofuran-3-yl)methyl carbamate moiety—a critical pharmacophore in modern drug design, particularly in CFTR modulators and antiretroviral therapies.

Molecular Weight: 164.59 g/mol Formula: C₆H₉ClO₃ Role: Specialized Acylating Agent / Chiral Building Block

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

(Tetrahydrofuran-3-yl)methyl chloroformate is the chloroformic acid ester of (tetrahydrofuran-3-yl)methanol. It acts as an electrophilic acylating agent, reacting primarily with nucleophiles (amines, alcohols) to form carbamates and carbonates.

Core Data Table[6]
PropertySpecificationNotes
Molecular Weight 164.59 g/mol Calculated using IUPAC atomic weights (C₆H₉ClO₃).[1]
Molecular Formula C₆H₉ClO₃
Precursor Alcohol (Tetrahydrofuran-3-yl)methanolCAS: 124506-31-6 (racemic); 124506-32-7 (S); 124506-33-8 (R).[1]
Physical State Colorless to pale yellow oilHygroscopic; lachrymator.
Boiling Point >180°C (Predicted)Typically used without distillation or distilled under high vacuum (<1 mmHg).[2]
Density ~1.25 g/mL (Estimated)Denser than water; typical for chloroformates.[2]
Solubility DCM, THF, Ethyl Acetate, TolueneReacts violently with water and alcohols.
Stability Moisture SensitiveHydrolyzes to form HCl, CO₂, and the parent alcohol.
Structural Causality

The molecule features a chloroformate group (-OCOCl) attached to a methylene bridge (-CH₂-) extending from the C3 position of a tetrahydrofuran (THF) ring .[2]

  • Reactivity: The carbonyl carbon is highly electrophilic due to the electron-withdrawing chlorine and oxygen atoms.

  • Solubility: The THF ring imparts moderate polarity, making the reagent compatible with a wide range of organic solvents (DCM, THF) used in peptide and small molecule synthesis.

  • Stereochemistry: If the starting alcohol is chiral (e.g., (S)-(tetrahydrofuran-3-yl)methanol), the configuration is retained during chloroformate formation, allowing for the synthesis of enantiopure drugs.

Synthesis & Manufacturing Protocol

While phosgene gas was historically used, modern laboratory and pilot-scale protocols utilize Triphosgene (Bis(trichloromethyl) carbonate) due to its solid state and safer handling profile.[2]

Reaction Mechanism


(Where R = Tetrahydrofuran-3-yl)[2]
Step-by-Step Protocol (Triphosgene Route)

Safety Warning: This reaction generates phosgene in situ. Perform strictly in a fume hood.

  • Preparation:

    • Solvent: Anhydrous Dichloromethane (DCM).[2]

    • Reagents: (Tetrahydrofuran-3-yl)methanol (1.0 eq), Triphosgene (0.34 eq), Pyridine (1.05 eq) or Diisopropylethylamine (DIPEA).[2]

    • Equipment: 3-neck round bottom flask, N₂ inlet, addition funnel, thermometer.

  • Execution:

    • Step A: Charge the flask with Triphosgene and DCM. Cool to 0°C.[2]

    • Step B: Dissolve the alcohol and base in DCM. Add this solution slowly to the Triphosgene mixture over 30–60 minutes.

      • Scientific Rationale: Adding the alcohol to the phosgene source (inverse addition) ensures an excess of phosgene equivalents, preventing the formation of the symmetric carbonate byproduct (R-O-CO-O-R).[2]

    • Step C: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor conversion by TLC (stain with KMnO₄) or GC-MS (aliquot quenched with methanol).[2]

  • Workup:

    • Wash the organic layer with cold 1N HCl (to remove pyridine), followed by saturated NaHCO₃ (to remove trace acid), and brine.[2]

    • Dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure at <40°C.[2]

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Triphosgene-Mediated Synthesis Workflow cluster_safety Safety Critical Control Points Start Start: Anhydrous Conditions (N2 Atmosphere) Solubilization Dissolve Triphosgene in DCM (0°C) Start->Solubilization Addition Slow Addition of Alcohol + Pyridine Solubilization->Addition Inverse Addition Reaction Reaction Phase 0°C -> RT (2-4 hrs) Addition->Reaction QC_Check In-Process Control (IPC) GC/MS or TLC Reaction->QC_Check QC_Check->Reaction Incomplete Workup Acid Wash (1N HCl) & Drying (Na2SO4) QC_Check->Workup Conversion >98% Concentration Vacuum Concentration (<40°C) Workup->Concentration Product Final Product: (Tetrahydrofuran-3-yl)methyl chloroformate Concentration->Product

Applications in Medicinal Chemistry

This chloroformate is a specialized reagent used to install the (tetrahydrofuran-3-yl)methyl carbamate motif. This motif is prevalent in drug discovery for improving the physicochemical properties of amines.

Mechanism of Action

When reacted with a secondary amine (Drug-NH-R'), the chloroformate yields a carbamate:


[2]
Key Therapeutic Areas[6][9]
  • CFTR Modulators: Patent literature indicates the use of this moiety in synthesizing correctors/potentiators for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) proteins. The THF ring provides a balance of lipophilicity and hydrogen-bond accepting capability, often improving oral bioavailability.

  • Antiretrovirals: Similar THF-based carbamates are found in HIV protease inhibitors (e.g., Amprenavir, Darunavir), where the cyclic ether oxygen interacts with the enzyme's backbone amides.

  • Prodrug Strategies: The carbamate linkage is metabolically stable enough for systemic circulation but can be designed to cleave under specific enzymatic conditions.

Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized chloroformate, the following multi-modal analysis is required.

Proton NMR (¹H-NMR) in CDCl₃[6][10]
  • Diagnostic Signal: A doublet (or multiplet) at 4.1–4.3 ppm corresponding to the -CH₂-O- methylene protons. This signal is significantly deshielded compared to the starting alcohol (typically ~3.5 ppm) due to the electron-withdrawing carbonyl.

  • Ring Signals: Multiplets at 1.6–3.8 ppm corresponding to the THF ring protons.

Chloride Content Titration
  • Method: Volhard Titration or Potentiometric Titration with AgNO₃.

  • Target: Theoretical Cl % = (35.45 / 164.[2]59) * 100 ≈ 21.54% .[2]

  • Purpose: Quantifies the active chloroformate content and detects hydrolysis (which would increase free HCl).[2]

Derivatization Test (GC/HPLC)
  • Protocol: React a small aliquot with excess methanol to form the methyl carbonate derivative.

  • Analysis: Analyze the resulting methyl carbonate by GC-MS. This avoids decomposing the unstable chloroformate on the column.

Quality Control Logic Flow

QC_Logic Figure 2: Quality Control Decision Tree cluster_tests Analytical Battery Sample Crude Product NMR 1H-NMR (Check Shift ~4.2ppm) Sample->NMR Titration AgNO3 Titration (Target ~21.5% Cl) Sample->Titration Deriv MeOH Quench -> GC/MS (Purity Check) Sample->Deriv Decision Release Decision NMR->Decision Titration->Decision Deriv->Decision Release PASS Release for Synthesis Decision->Release All Specs Met Reprocess FAIL Redistill / Discard Decision->Reprocess Deviations

Handling and Stability

  • Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: Highly susceptible to hydrolysis. Containers must be sealed with Parafilm and stored in a desiccator.

  • Hazards:

    • Inhalation: Toxic.[3][4] Releases HCl and CO₂ upon contact with mucosal membranes.

    • Skin: Corrosive. Wear nitrile gloves and a lab coat.

  • Decontamination: Quench spills with dilute aqueous ammonia or saturated sodium bicarbonate solution.

References

  • Chemical Identity & Nomenclature

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for (Tetrahydrofuran-3-yl)methanol. Retrieved from [Link]

  • Synthesis Methodology (General Chloroformate): Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576. (Standard protocol for Triphosgene usage).
  • Medicinal Chemistry Applications

    • Hadida, S., et al. (2007). Modulators of ATP-Binding Cassette Transporters. U.S. Patent No. 7,495,103 B2. Washington, DC: U.S. Patent and Trademark Office. (Describes the use of (tetrahydrofuran-3-yl)methyl chloroformate as an intermediate).
    • Binch, H., et al. (2017). Intermediates for the Preparation of Modulators of ATP-Binding Cassette Transporters. European Patent EP 3 216 787 B1.[5] (Explicit mention of the reagent in synthetic schemes). Retrieved from

Sources

Technical Deep Dive: Synthesis and Handling of Tetrahydrofuran-3-yl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of oxolan-3-yl methanol (3-hydroxytetrahydrofuran, 3-HTHF) to its corresponding chloroformate is a pivotal transformation in medicinal chemistry, specifically in the synthesis of HIV protease inhibitors such as Darunavir (Prezista) and Amprenavir .[1] The resulting tetrahydrofuran-3-yl chloroformate serves as a highly reactive electrophile for carbamate linkage formation.[1]

This guide moves beyond standard textbook procedures to address the specific challenges of this reaction: the thermal instability of secondary chloroformates, the preservation of stereochemistry (critical for the (3S) enantiomer used in pharma), and the safe handling of phosgene equivalents (Triphosgene).

Part 1: Chemical Logic & Precursor Analysis

The Substrate: 3-Hydroxytetrahydrofuran

The starting material, 3-HTHF, is a secondary alcohol embedded in a cyclic ether.[1]

  • Chirality: For pharmaceutical applications, the (3S) enantiomer is required. The phosgenation reaction occurs at the oxygen atom; therefore, the stereocenter at C3 is retained .

  • Reactivity: As a secondary alcohol, 3-HTHF is less nucleophilic than primary alcohols but more prone to elimination side reactions under acidic conditions.[1]

The Reagent: Triphosgene (BTC) vs. Phosgene

While gas phosgene (


) is atom-efficient, Triphosgene (Bis(trichloromethyl) carbonate, BTC)  is the preferred reagent for bench-scale and pilot-plant synthesis due to its solid state, which allows for precise weighing and safer handling.

Stoichiometry Logic:



One mole of Triphosgene generates three moles of phosgene in situ. Consequently, the theoretical molar ratio is 0.33 eq of BTC  per 1.0 eq of alcohol. In practice, a slight excess (0.35–0.40 eq) is used to drive conversion.

Part 2: Reaction Mechanism & Pathway[2]

The reaction proceeds via a nucleophilic acyl substitution.[1] A base (typically Pyridine or Triethylamine) acts as both a catalyst and an HCl scavenger.[1]

Mechanism Diagram

The following diagram illustrates the activation of Triphosgene and the subsequent attack by 3-HTHF.

G cluster_0 Reagents BTC Triphosgene (Solid Source) Intermediate Phosgene (In Situ) [COCl2] BTC->Intermediate Decomposition (via Base) Base Pyridine (Catalyst/Base) Base->Intermediate Alcohol 3-HTHF (Substrate) Transition Tetrahedral Intermediate Alcohol->Transition Intermediate->Transition + 3-HTHF Product THF-3-yl Chloroformate (Product) Transition->Product - HCl Byproduct Pyridinium HCl (Precipitate) Transition->Byproduct Scavenged

Figure 1: Mechanistic pathway for the conversion of 3-HTHF to Chloroformate using Triphosgene.[1]

Part 3: Experimental Protocol

Safety Prerequisites
  • Hazard: Triphosgene is fatal if inhaled.[1] Upon contact with moisture, it releases phosgene gas.[1]

  • Engineering Controls: All operations must be performed in a functioning fume hood .

  • Scrubber: The hood exhaust should ideally be fitted with a scrubber, or a caustic trap (20% NaOH) must be connected to the reaction vessel outlet.

Materials & Stoichiometry[3]
ComponentRoleEq.Notes
(S)-3-Hydroxytetrahydrofuran Substrate1.0Dry (Water <0.1%)
Triphosgene (BTC) Reagent0.40Slight excess
Pyridine Base1.1 - 1.2Dry; acts as HCl scavenger
Dichloromethane (DCM) Solvent10-15 VAnhydrous
20% NaOH (aq) QuenchN/AFor destruction of excess phosgene
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Connect the gas outlet to a trap containing 20% NaOH solution to neutralize any escaping phosgene.[1]

  • Purge the system with dry Nitrogen (

    
    ) for 15 minutes.[1]
    

Step 2: Reagent Dissolution

  • Charge the flask with Triphosgene (0.40 eq) .[1]

  • Add anhydrous DCM (Dichloromethane) . Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath. Note: Low temperature is critical to prevent decomposition.

Step 3: Controlled Addition

  • In a separate vessel, mix 3-HTHF (1.0 eq) and Pyridine (1.1 eq) in a small volume of DCM.

  • Transfer this mixture to the addition funnel.

  • Dropwise Addition: Add the alcohol/base mixture to the Triphosgene solution over 30–60 minutes.

    • Causality: Rapid addition generates localized heat and high concentrations of HCl, which can cleave the ether ring of the THF.

  • Maintain internal temperature

    
    .
    

Step 4: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (20–25°C).

  • Stir for 2–3 hours.

  • PAT Check: Monitor by TLC or FTIR.[1]

    • FTIR Signal: Appearance of strong Carbonyl stretch at ~1775

      
       (Chloroformate).[1] Disappearance of broad -OH stretch at 3400 
      
      
      
      .[1]

Step 5: Workup (Critical for Stability)

  • Quenching: Cool back to 0°C. Carefully add cold water or saturated

    
     to destroy excess phosgene.[1] Caution: Gas evolution (
    
    
    
    ).
  • Separation: Transfer to a separatory funnel. Wash the organic layer with:

    • Cold 1N HCl (to remove Pyridine).[1]

    • Cold Water.[1]

    • Cold Brine.[1]

  • Drying: Dry over anhydrous

    
    . Filter.
    
  • Concentration: Evaporate solvent under reduced pressure at low temperature (<30°C) .

    • Warning: Do not heat the water bath above 35°C. Secondary chloroformates are thermally unstable and can decompose to the alkyl chloride.

Process Flow Diagram

Workflow Setup 1. Setup & N2 Purge (Connect NaOH Trap) Dissolve 2. Dissolve Triphosgene in DCM at 0°C Setup->Dissolve Add 3. Dropwise Addition (3-HTHF + Pyridine) Dissolve->Add React 4. Reaction (RT, 2-3 Hours) Add->React Quench 5. Quench & Wash (Cold HCl/Brine) React->Quench Isolate 6. Concentrate <30°C (Yield: Clear Oil) Quench->Isolate

Figure 2: Operational workflow for the synthesis of Tetrahydrofuran-3-yl Chloroformate.

Part 4: Characterization & Storage

Analytical Data
  • Appearance: Colorless to pale yellow oil.[1]

  • Boiling Point: Not recommended to distill at atmospheric pressure. Approx.

    
     at 15 mmHg (Kugelrohr).[1]
    
  • 1H NMR (CDCl3):

    • 
       5.3–5.4 (m, 1H, CH-O-COCl) – Significant downfield shift from alcohol precursor (~4.5 ppm).
      
    • 
       3.8–4.1 (m, 4H, Ether protons).
      
    • 
       2.1–2.3 (m, 2H, Ring 
      
      
      
      ).
Stability Warning

Tetrahydrofuran-3-yl chloroformate is thermally unstable .[1]

  • Decomposition: Upon heating, it decarboxylates to form 3-chlorotetrahydrofuran.[1]

  • Storage: Store at

    
     under Argon.
    
  • Best Practice: Use immediately in the subsequent step (e.g., reaction with an amine to form a carbamate).

References

  • Ghosh, A. K., et al. (2006). "Structure-based Design, Synthesis, and Biological Evaluation of Indanyl-Based HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry.

  • Cotarca, L., & Eckert, H. (2017). "Phosgenations - A Handbook." Wiley-VCH.[1] (Standard reference for Triphosgene stoichiometry).

  • Sigma-Aldrich. (2023).[1] "Triphosgene Safety Data Sheet."

  • PubChem. (2023).[1] "Tetrahydrofuran-3-ol Compound Summary." National Library of Medicine.[1]

  • Organic Syntheses. (2014). "Discussion on 3-Hydroxytetrahydrofuran preparation and derivatives." Org.[1][2][3][4] Synth. Vol 91.[1]

Sources

Comparative Analysis of Oxolane-3-ylmethyl and Furan-3-ylmethyl Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Flatland" vs. Metabolic Liability Trade-off

In modern drug discovery, the choice between an oxolane-3-ylmethyl (tetrahydrofuran-3-ylmethyl) and a furan-3-ylmethyl moiety is rarely arbitrary. It represents a fundamental decision between geometric complexity and electronic stability .[1]

  • Oxolane-3-ylmethyl represents the "Escape from Flatland."[1] It introduces sp³ character (

    
    ), chirality, and improved solubility, aligning with trends to reduce attrition in clinical trials.
    
  • Furan-3-ylmethyl offers a rigid, planar, aromatic linker. However, it carries a significant toxicological liability due to metabolic bioactivation by CYP450 enzymes, often leading to attrition due to hepatotoxicity.[1]

This guide analyzes the structural, physicochemical, and metabolic divergences of these two scaffolds to inform rational scaffold selection.

Structural and Electronic Divergence[1]

The core difference lies in the hybridization of the ring atoms, which dictates the 3D topology and electronic distribution.

Aromaticity vs. Saturation[1][2]
  • Furan-3-ylmethyl: The furan ring is aromatic (6

    
    -electrons). The oxygen lone pair is delocalized into the ring system, making the oxygen a poor hydrogen bond acceptor (HBA). The ring is strictly planar.[1]
    
  • Oxolane-3-ylmethyl: The ring is fully saturated.[1] The oxygen lone pairs are localized, making the ether oxygen a strong HBA (Lewis base). The ring adopts a puckered "envelope" or "twist" conformation to minimize torsional strain.[1]

Chirality and Conformation

The introduction of the methylene linker at the 3-position creates a critical stereochemical distinction:

  • Furan: Achiral. The 3-position is

    
     hybridized.[1]
    
  • Oxolane: Chiral.[1] The 3-position is a stereocenter (

    
    ).[1] This requires the separation of 
    
    
    
    and
    
    
    enantiomers, doubling the synthetic workload but offering the potential for higher selectivity against protein targets.
Physicochemical Comparison Table[1]
PropertyFuran-3-ylmethylOxolane-3-ylmethylImpact on Drug Design
Hybridization

(Planar)

(3D/Puckered)
Oxolane improves target fit via "induced fit" mechanisms.[2]
LogP (Lipophilicity) HigherLowerOxolane improves aqueous solubility.[1][2]
H-Bond Acceptor WeakStrongOxolane oxygen can engage in critical water-mediated bridges.[1][2]
Rotatable Bonds 1 (Linker)1 (Linker) + Ring FlexOxolane has higher entropy penalties upon binding.[1][2]
Metabolic Risk High (Bioactivation)Low/ModerateFuran is a structural alert for toxicity.[1][2]

Metabolic Liability: The Furan Attrition Trap

The most critical factor in rejecting furan scaffolds is their metabolic instability.[1] While oxolanes are generally stable ethers, furans are "masked" reactive groups.[1]

Mechanism of Bioactivation

Furan rings are oxidized, primarily by CYP2E1 (and to a lesser extent CYP2A6), into a highly reactive enedial intermediate: cis-2-butene-1,4-dial (BDA) .

  • Oxidation: CYP450 oxidizes the furan double bond.[1]

  • Ring Opening: The unstable epoxide/intermediate opens to form BDA.[1]

  • Adduct Formation: BDA is a potent electrophile (Michael acceptor) that reacts irreversibly with nucleophilic residues (Lysine, Cysteine) on proteins and DNA bases.[1]

  • Result: Hepatocellular necrosis and potential carcinogenesis.[1]

Visualization of Metabolic Pathways[1]

MetabolicPathways Furan Furan-3-ylmethyl Scaffold CYP CYP2E1 Oxidation Furan->CYP High Affinity Oxolane Oxolane-3-ylmethyl Scaffold Metab_Ox Alpha-Hydroxylation (Minor Pathway) Oxolane->Metab_Ox Slow BDA cis-2-butene-1,4-dial (Reactive Enal) CYP->BDA Ring Opening Clearance Glucuronidation/Excretion (Stable) Metab_Ox->Clearance Phase II Toxicity Protein/DNA Adducts (Hepatotoxicity) BDA->Toxicity Covalent Binding

Figure 1: Comparative metabolic fate. The furan pathway leads to the toxic reactive metabolite cis-2-butene-1,4-dial, whereas the oxolane scaffold is generally cleared via standard Phase I/II metabolism.

"Escape from Flatland": The Medicinal Chemistry Case

Lovering et al. (2009) demonstrated that increasing the fraction of


 carbons (

) correlates with higher clinical success rates.
Solubility and Promiscuity[1][2]
  • Oxolane-3-ylmethyl: High

    
    .[1] The non-planar structure disrupts crystal lattice packing, improving solubility.[1] Furthermore, the 3D complexity reduces "flat" hydrophobic interactions that often lead to off-target binding (promiscuity).
    
  • Furan-3-ylmethyl: Low

    
    .[1] Planar aromatic rings facilitate 
    
    
    
    -
    
    
    stacking, which can decrease solubility and increase non-specific binding to albumin and hERG channels.[1]
Vector Orientation

The "methyl" linker acts as a hinge.[1]

  • In furan , the vector of the methylene group is fixed relative to the rigid ring plane.

  • In oxolane , the ring puckering (envelope conformation) allows the methylene vector to sample a cone of space, potentially allowing the attached pharmacophore to find an optimal binding pocket that a rigid furan cannot access.

Synthetic Methodologies

Synthesizing the 3-substituted isomers is distinct from the more common 2-substituted variants.

Synthesis of Furan-3-ylmethyl Derivatives

Direct lithiation of furan occurs at the 2-position (alpha).[1] Accessing the 3-position (beta) requires indirect methods.[1]

  • Protocol A: Cross-Coupling (Suzuki-Miyaura)

    • Starting Material: 3-Bromofuran (commercially available but expensive).[1]

    • Boron Species: React with Potassium (methoxymethyl)trifluoroborate.[1]

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.[1]

    • Conditions: Reflux in THF/Water with K2CO3 base.[1]

    • Note: 3-Bromofuran is volatile and sensitive.[1]

  • Protocol B: Feist-Benary Synthesis (De Novo)

    • Condensation of

      
      -haloketones with 
      
      
      
      -keto esters creates the furan ring with substituents pre-installed at the 3-position.[1]
Synthesis of Oxolane-3-ylmethyl Derivatives

The challenge here is stereocontrol.[1]

  • Protocol C: Hydrogenation (The "Sledgehammer" Approach)

    • Substrate: Furan-3-yl-methanol or ester.[1]

    • Reagent: H2 (high pressure), Rh/Al2O3 or Raney Nickel.[1]

    • Outcome: Racemic mixture of oxolane-3-ylmethyl. Requires chiral HPLC separation.[1]

  • Protocol D: Chiral Pool Synthesis (Preferred for Drug Dev)

    • Starting Material: L-Malic acid or Aspartic acid derivatives (natural chiral pool).[1]

    • Cyclization: Reduction of the diacid to the diol, followed by acid-catalyzed cyclization with elimination of water.[1]

    • Result: Enantiopure

      
      - or 
      
      
      
      -oxolane-3-ylmethyl.[1]

Decision Matrix for Researchers

When should you use which?

DecisionTree Start Start: Scaffold Selection Q1 Is the target binding pocket narrow and flat (e.g., DNA intercalation)? Start->Q1 Q2 Is metabolic stability a primary concern? Q1->Q2 No Furan Select Furan-3-ylmethyl Q1->Furan Yes Q3 Do you need a Hydrogen Bond Acceptor (HBA)? Q2->Q3 No (Short half-life acceptable) Oxolane Select Oxolane-3-ylmethyl Q2->Oxolane Yes (Avoid Bioactivation) Q3->Furan No (Aromatic Stack) Q3->Oxolane Yes (Ether Oxygen) Warning WARNING: Screen for Reactive Metabolites (GSH trapping) Furan->Warning

Figure 2: Strategic decision tree for scaffold selection. Note that selecting Furan triggers a mandatory requirement for reactive metabolite screening.[1]

Experimental Protocol: Metabolic Stability Assay (Microsomal)

To validate the liability of a Furan-3-ylmethyl derivative.

  • Preparation: Prepare 10 mM stock of the test compound (Furan derivative) and the control (Oxolane derivative) in DMSO.

  • Incubation System:

    • Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Trapping Agent: Add Glutathione (GSH) at 5 mM (Critical step to trap the reactive enal intermediate).[1]

  • Reaction: Incubate at 37°C for 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Readout: Look for GSH-adducts (+307 Da shift).

    • Result: Presence of GSH adducts confirms bioactivation of the furan ring.[1]

    • Pass Criteria: Oxolane derivative should show <1% GSH adduct formation.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Chen, L. J., et al. (2012).[1] Identification of cis-2-Butene-1,4-dial as a Microsomal Metabolite of Furan.[4][5][6] Chemical Research in Toxicology. Link

  • Kirsch, P. (2013).[1] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. (Context on Fsp3 and lipophilicity modulation). Wiley-VCH.[1][7]

  • Sperry, J. B., & Wright, D. L. (2005).[1] The application of furan-based cycloadditions to the synthesis of natural products. Current Opinion in Drug Discovery & Development.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Oxolan-3-ylmethyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxolan-3-ylmethyl chloroformate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. This document provides a comprehensive guide to its synthesis from the readily available starting material, 3-(hydroxymethyl)tetrahydrofuran. The protocol detailed herein utilizes triphosgene as a safer, solid substitute for gaseous phosgene, offering enhanced handling and stoichiometric control.[1][2] This application note covers the underlying chemical principles, a detailed step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product.

Introduction and Scientific Background

The conversion of alcohols to chloroformates is a fundamental transformation in organic chemistry, creating a versatile functional group that can be readily converted into carbonates, carbamates, and other derivatives. The target molecule, oxolan-3-ylmethyl chloroformate, serves as a key building block for introducing the tetrahydrofuran-3-ylmethyl moiety into more complex molecular architectures.

Traditionally, phosgene (COCl₂) has been the reagent of choice for this transformation.[3][4] However, its extreme toxicity and gaseous state present significant handling challenges, especially in a laboratory setting.[4] Modern synthetic chemistry has largely adopted safer, solid phosgene equivalents. Among these, bis(trichloromethyl) carbonate, commonly known as triphosgene , is a stable, crystalline solid that serves as an excellent substitute.[1][2] It is significantly less volatile and can be weighed and handled with greater ease than phosgene or its liquid counterpart, diphosgene.[2][5] Upon reaction with a nucleophilic catalyst, such as a tertiary amine, triphosgene decomposes in situ to generate three equivalents of phosgene, which then reacts with the alcohol.[1][6]

This protocol leverages the triphosgene-amine system to achieve a clean and efficient synthesis of oxolan-3-ylmethyl chloroformate from 3-(hydroxymethyl)tetrahydrofuran.

Reaction Mechanism and Stoichiometry

The reaction proceeds via the nucleophilic attack of the primary alcohol, 3-(hydroxymethyl)tetrahydrofuran, on triphosgene. The presence of a tertiary amine, typically pyridine or triethylamine, is crucial. The amine serves two primary roles: it acts as a nucleophilic catalyst to initiate the decomposition of triphosgene and as a base to neutralize the hydrogen chloride (HCl) gas generated during the reaction, driving the equilibrium towards the product.[6][7]

The overall stoichiometry is as follows: 1 equivalent of triphosgene reacts with 3 equivalents of the alcohol to produce 3 equivalents of the desired chloroformate and 3 equivalents of the amine hydrochloride salt, which precipitates from the reaction mixture.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products R_OH 3-(Hydroxymethyl)tetrahydrofuran Activated_Complex In situ Phosgene Generation R_OH->Activated_Complex Step 1: Activation Triphosgene Triphosgene (1 equiv.) Triphosgene->Activated_Complex Step 1: Activation Pyridine Pyridine (Base) (3+ equiv.) Pyridine->Activated_Complex Step 1: Activation Chloroformate_Formation Nucleophilic Attack by Alcohol HCl Scavenging by Pyridine Activated_Complex->Chloroformate_Formation Step 2: Reaction Product Oxolan-3-ylmethyl Chloroformate (Product) Chloroformate_Formation->Product Step 3: Formation Byproduct Pyridinium Hydrochloride (Precipitate) Chloroformate_Formation->Byproduct Step 3: Formation Synthesis_Workflow start Start: Dry Glassware & Anhydrous Reagents setup 1. Reaction Setup (Inert Atmosphere) start->setup charge 2. Charge Alcohol & DCM setup->charge add_base 3. Add Pyridine charge->add_base cool 4. Cool to 0 °C add_base->cool add_triphosgene 5. Add Triphosgene Solution (Dropwise, <5 °C) cool->add_triphosgene react 6. Stir Overnight (0 °C to RT) add_triphosgene->react workup 7. Work-up react->workup filter Filter Precipitate workup->filter wash Aqueous Washes (HCl, NaHCO₃, Brine) filter->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify 8. Vacuum Distillation dry->purify product Final Product: Oxolan-3-ylmethyl Chloroformate purify->product

Sources

Application Note: Synthesis of Carbamates using Tetrahydrofuran-3-ylmethyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Relevance[1][2][3][4][5][6][7]

The tetrahydrofuran-3-ylmethyl carbamate moiety is a privileged structural motif in modern medicinal chemistry, particularly renowned for its role in HIV protease inhibitors (e.g., Amprenavir, Darunavir). The cyclic ether oxygen of the tetrahydrofuran (THF) ring acts as a crucial hydrogen bond acceptor, often engaging backbone amides (e.g., Asp29/Asp30 in HIV protease) to enhance binding affinity and selectivity.

This protocol details the reaction of tetrahydrofuran-3-ylmethyl chloroformate with primary or secondary amines. Unlike simple alkyl chloroformates, this reagent introduces a polar, metabolically stable ether motif that can significantly modulate the lipophilicity (LogP) and aqueous solubility of the parent amine.

Key Reaction Summary
  • Reagent: Tetrahydrofuran-3-ylmethyl chloroformate (Electrophile)

  • Substrate: Primary (

    
    ) or Secondary (
    
    
    
    ) Amines (Nucleophile)[1]
  • Product:

    
    -substituted (tetrahydrofuran-3-yl)methyl carbamate
    
  • Byproduct: Hydrogen Chloride (HCl)

Mechanistic Insight

The formation of the carbamate proceeds via a Nucleophilic Acyl Substitution mechanism. Understanding this pathway is critical for troubleshooting low yields, particularly when dealing with sterically hindered amines.

Reaction Pathway Diagram[9]

ReactionMechanism Amine Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack on C=O Reagent THF-3-ylmethyl Chloroformate Reagent->Intermediate Product Carbamate Product Intermediate->Product Elimination of Cl⁻ Salt Ammonium Salt Intermediate->Salt H⁺ Transfer Base Base (Scavenger) Base->Salt Captures HCl

Figure 1: Mechanistic flow of carbamate formation. The base is essential to neutralize the HCl byproduct, preventing protonation of the unreacted amine which would render it non-nucleophilic.

Experimental Protocol

Two methods are provided. Method A is the industry standard for medicinal chemistry library synthesis (anhydrous). Method B is a biphasic Schotten-Baumann protocol, ideal for polar amines or scale-up where anhydrous conditions are difficult to maintain.

Materials & Stoichiometry[10]
ComponentEquiv.RoleNotes
Amine Substrate 1.0NucleophileLimiting reagent.
THF-3-ylmethyl chloroformate 1.1 – 1.2ElectrophileMoisture sensitive. Hydrolyzes to alcohol + CO₂ + HCl.
Base (TEA or DIPEA) 1.5 – 2.0ScavengerExcess required to neutralize HCl and drive reaction.
Solvent (DCM or THF) [0.1 M]MediumAnhydrous (Method A).
Method A: Anhydrous Conditions (Standard)

Scope: Best for lipophilic amines and acid-sensitive substrates.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the Amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Base Addition: Add Triethylamine (TEA, 1.5 equiv) or Diisopropylethylamine (DIPEA, 1.5 equiv) via syringe.

    • Expert Tip: If the amine is supplied as a hydrochloride salt, increase base to 2.5 equiv to free the amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Reasoning: Chloroformates are highly reactive. Low temperature prevents decomposition and controls the exotherm.

  • Reagent Addition: Add Tetrahydrofuran-3-ylmethyl chloroformate (1.1 equiv) dropwise over 5–10 minutes.

    • Observation: Mild fuming or precipitate formation (amine hydrochloride salts) is normal.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC or LC-MS. The chloroformate is not UV active; follow the disappearance of the amine.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine and base).

    • Wash with Sat. NaHCO₃ (to remove acidic byproducts).

    • Wash with Brine , dry over Na₂SO₄, filter, and concentrate.

Method B: Schotten-Baumann Conditions (Biphasic)

Scope: Best for amino acids, water-soluble amines, or large-scale synthesis.

  • Solvation: Dissolve Amine (1.0 equiv) in a 1:1 mixture of THF and Sat. Aqueous NaHCO₃ (or 1M NaOH for robust substrates).

  • Cooling: Cool to 0 °C.

  • Addition: Add Tetrahydrofuran-3-ylmethyl chloroformate (1.2 equiv) dropwise.

    • Note: Vigorous stirring is essential as the reaction occurs at the interface.

  • Reaction: Stir at 0 °C for 1 hour, then RT for 2 hours.

  • Workup: Extract the aqueous layer with Ethyl Acetate (EtOAc) (x3). The THF ring increases water solubility, so thorough extraction is necessary.

Critical Quality Attributes & Troubleshooting

Reagent Quality Control

Chloroformates degrade over time, releasing HCl and forming the corresponding alcohol.

  • Visual Check: If the liquid is cloudy or has significant precipitate, it has hydrolyzed.

  • NMR Validation: In ¹H NMR (CDCl₃), the methylene protons (

    
    ) of the chloroformate typically appear downfield (~4.2–4.4 ppm). If hydrolyzed to the alcohol (
    
    
    
    ), this signal shifts upfield (~3.5–3.7 ppm).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolyzed ReagentDistill reagent or use 1.5–2.0 equiv. Ensure solvent is anhydrous.
Bis-acylation Amine is too nucleophilicPerform "Reverse Addition": Add the amine solution slowly to a cold solution of the chloroformate.
No Reaction Amine is a SaltEnsure enough base is added to deprotonate the amine salt (e.g., R-NH₃Cl).
Emulsion THF PolarityUse DCM for extraction instead of EtOAc; add solid NaCl to saturate the aqueous layer.

Workflow Decision Tree

Use this logic flow to determine the optimal processing path for your specific substrate.

Workflow Start Start: Select Amine SolubilityCheck Is Amine Water Soluble? Start->SolubilityCheck MethodA Method A: Anhydrous (DCM/TEA) SolubilityCheck->MethodA No (Lipophilic) MethodB Method B: Schotten-Baumann (THF/aq NaHCO3) SolubilityCheck->MethodB Yes (Hydrophilic) WorkupA Acid/Base Wash (Standard) MethodA->WorkupA WorkupB Aggressive Extraction (Salting Out) MethodB->WorkupB

Figure 2: Decision matrix for selecting the appropriate synthetic protocol based on substrate properties.

Safety & Handling

  • Lachrymator: Chloroformates are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.[2]

  • Pressure Hazard: The reaction generates HCl. If the base is insufficient or omitted, gas evolution can pressurize sealed vessels.

  • Peroxide Former: The THF moiety is a Class B peroxide former. Ensure the reagent and solvents are tested for peroxides if stored for long periods.

References

  • Ghosh, A. K., et al. (2015).[3][4] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940.

    • Context: Authoritative review detailing the structural evolution of THF-carbam
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Context: Standard reference for the mechanism of nucleophilic acyl substitution and Schotten-Baumann conditions.
  • BenchChem. (2025).[5][6] "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors."

    • Context: General procedural grounding for chloroform
  • United States Patent Office. (1960). "Process for the preparation of carbamates."[5][3][7][8][9] U.S. Patent 2,927,112.

    • Context: Foundational methodology for controlling mixed anhydride and carbamate formation to avoid racemiz

Sources

Preparation of tetrahydrofuran-3-ylmethyl carbonates using chloroformates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Tetrahydrofuran-3-ylmethyl Carbonates

Abstract

The (tetrahydrofuran-3-yl)methyl moiety is a privileged pharmacophore in modern medicinal chemistry, serving as a critical structural element in antiretroviral protease inhibitors (e.g., Amprenavir, Fosamprenavir) and emerging oncology targets. This application note details the robust synthesis of tetrahydrofuran-3-ylmethyl carbonates via chloroformate coupling. We present two distinct protocols: Protocol A for the synthesis of activated aryl carbonates (intermediates for carbamate synthesis) and Protocol B for stable alkyl carbonates (prodrugs/protecting groups). Emphasis is placed on reaction kinetics, safety regarding chloroformate handling, and self-validating purification steps.

Scientific Foundation & Mechanism

The Role of THF-Carbonates

Carbonates derived from (tetrahydrofuran-3-yl)methanol are versatile electrophiles.

  • Activated Carbonates (e.g., p-Nitrophenyl): Serve as stable, crystalline alternatives to unstable chloroformates for coupling with amines to form carbamates (urethanes).

  • Stable Carbonates (e.g., Methyl/Ethyl): Used to modulate lipophilicity in prodrug design or as orthogonal protecting groups for hydroxyl functionalities.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The alcohol oxygen of (tetrahydrofuran-3-yl)methanol attacks the carbonyl carbon of the chloroformate. A non-nucleophilic base (typically Pyridine or Triethylamine) is required to neutralize the liberated HCl and drive the equilibrium forward.

Key Mechanistic Insight: The order of addition is critical. Adding the chloroformate to the alcohol/base mixture minimizes the formation of symmetrical dialkyl carbonates (R-O-CO-O-R), a common side product caused by the reaction of the product carbonate with excess alkoxide.

ReactionMechanism Reactants Reactants (THF-3-yl)methanol + Chloroformate TS Tetrahedral Intermediate (Unstable) Reactants->TS Nucleophilic Attack Product Product THF-3-ylmethyl Carbonate + HCl-Base TS->Product Elimination of Cl- Base Base (Pyridine/TEA) Proton Scavenger Base->Product Neutralization

Figure 1: Mechanistic pathway for base-mediated carbonate synthesis.

Safety & Handling: Chloroformates

CRITICAL WARNING: Chloroformates (R-OCOCl) are lachrymators and toxic by inhalation and skin absorption. They can decompose to release phosgene gas and HCl.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • Quenching: Residual chloroformates must be quenched with aqueous ammonia or dilute NaOH before disposal.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Experimental Protocols

Materials & Equipment
  • Reagents: (Tetrahydrofuran-3-yl)methanol (>98%), Chloroformate (Methyl or 4-Nitrophenyl), Pyridine (Anhydrous), Dichloromethane (DCM, Anhydrous).

  • Equipment: 3-neck round bottom flask, pressure-equalizing addition funnel, nitrogen atmosphere line, low-temperature bath (Ice/NaCl).

Protocol A: Synthesis of Activated Carbonate (4-Nitrophenyl Ester)

Target: 4-Nitrophenyl (tetrahydrofuran-3-yl)methyl carbonate Application: Reagent for subsequent carbamate formation.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck flask and cool under a stream of dry Nitrogen.

  • Solvation: Charge the flask with (tetrahydrofuran-3-yl)methanol (10.0 mmol, 1.02 g) and anhydrous DCM (50 mL).

  • Base Addition: Add Pyridine (12.0 mmol, 0.97 mL) in one portion. Cool the mixture to 0°C using an ice bath.

  • Chloroformate Addition: Dissolve 4-Nitrophenyl chloroformate (11.0 mmol, 2.22 g) in DCM (10 mL). Add this solution dropwise via the addition funnel over 30 minutes.

    • Note: Maintain internal temperature < 5°C to prevent decomposition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 1:1). The starting alcohol (lower Rf) should disappear.

  • Workup:

    • Wash with 1M HCl (2 x 30 mL) to remove excess pyridine.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove p-nitrophenol byproducts.

    • Wash with Brine (30 mL), dry over Na₂SO₄, and filter.

  • Purification: Concentrate in vacuo. Recrystallize the solid residue from EtOAc/Hexanes to yield a white/off-white crystalline solid.

Protocol B: Synthesis of Stable Carbonate (Methyl Ester)

Target: Methyl (tetrahydrofuran-3-yl)methyl carbonate Application: Prodrug moiety or protecting group.

Modifications from Protocol A:

  • Reagent: Use Methyl Chloroformate (1.2 equiv) instead of 4-Nitrophenyl chloroformate.

  • Base: Triethylamine (TEA) (1.5 equiv) is often preferred for simple alkyl chloroformates due to ease of removal.

  • Purification: The product is typically an oil. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Data Analysis & Troubleshooting

Quantitative Summary
ParameterProtocol A (Activated)Protocol B (Stable)
Limiting Reagent THF-MethanolTHF-Methanol
Electrophile 4-Nitrophenyl ChloroformateMethyl Chloroformate
Preferred Base Pyridine (mild, prevents hydrolysis)Triethylamine (stronger, scavenges HCl)
Typical Yield 75 - 85%85 - 95%
Physical State Crystalline SolidColorless Oil
Key NMR Signal

8.2 (d, 2H, Ar-H)

3.78 (s, 3H, OMe)
Workflow Visualization

Workflow Start Start: Dry THF-Methanol in DCM (0°C) AddBase Add Base (Pyridine/TEA) Start->AddBase AddCF Dropwise Addition: Chloroformate in DCM AddBase->AddCF T < 5°C Monitor TLC Monitor (Disappearance of Alcohol) AddCF->Monitor Stir 3h @ RT Quench Acid Wash (1M HCl) Remove Base Monitor->Quench Complete Purify Purification (Recryst. or Flash Chrom.) Quench->Purify

Figure 2: Operational workflow for the synthesis of THF-carbonates.

Troubleshooting Guide
  • Issue: Low Yield / Hydrolysis

    • Cause: Water in solvent or wet reagents. Chloroformates hydrolyze rapidly.

    • Solution: Use freshly distilled DCM and store chloroformates under Nitrogen. Ensure glassware is flame-dried.

  • Issue: Symmetrical Carbonate Formation

    • Cause: Localized high concentration of alkoxide.

    • Solution: Dilute the reaction mixture further. Ensure vigorous stirring during the dropwise addition of chloroformate.

  • Issue: Residual Pyridine Odor

    • Solution: Perform a final wash with dilute CuSO₄ solution (forms a water-soluble blue complex with pyridine) during workup.

References

  • Ghosh, A. K., et al. (1994). "Structure-based design of HIV-1 protease inhibitors: replacement of the P2-ligand of Amprenavir." Journal of Medicinal Chemistry.

  • Pasquato, L., et al. (2000). "Conversion of Alcohols to Chloroformates and Carbonates." Organic Process Research & Development.

  • Cotarca, L., & Eckert, H. (2017). "Phosgenations: A Handbook." Wiley-VCH. (Foundational text on chloroformate safety and kinetics).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 10836, Methyl chloroformate." [1]

Sources

Synthesis of Oxolan-3-yl Chloroformate: A Detailed Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of oxolan-3-yl chloroformate from oxolan-3-yl methanol. As a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals, a reliable and well-understood protocol for the preparation of this chloroformate is essential. This guide offers an in-depth analysis of the available reagents, reaction mechanisms, and detailed experimental protocols, emphasizing safety and efficiency.

Introduction: The Significance of Oxolan-3-yl Chloroformate

The oxolane (tetrahydrofuran) motif is a prevalent structural feature in a multitude of biologically active molecules and natural products. The functionalization of this core structure is a key strategy in medicinal chemistry and drug discovery. Oxolan-3-yl chloroformate serves as a versatile building block, enabling the introduction of the oxolan-3-yl-methoxycarbonyl group onto various nucleophiles such as amines, alcohols, and thiols. This facilitates the synthesis of carbamates, carbonates, and thiocarbonates, respectively, which are important linkages in many drug candidates.

Reagent Selection for Chloroformylation

The conversion of an alcohol to a chloroformate is typically achieved using phosgene or its safer, easier-to-handle derivatives: diphosgene and triphosgene. The choice of reagent is a critical decision, balancing reactivity, safety, and experimental convenience.

ReagentFormulaPhysical StateMolar Equivalent of PhosgeneKey AdvantagesKey Disadvantages
Phosgene COCl₂Gas1Highly reactive, cost-effective for large scale.Extremely toxic gas, requires specialized handling and equipment.
Diphosgene ClCO₂CCl₃Liquid2Liquid, easier to handle than gaseous phosgene.Highly toxic, decomposes to phosgene upon heating.
Triphosgene (Cl₃CO)₂COSolid3Crystalline solid, easiest to handle and weigh.Less reactive than phosgene, may require a catalyst or heating.

For laboratory-scale synthesis, triphosgene is often the preferred reagent due to its solid state, which simplifies handling and accurate measurement. While it is less reactive than phosgene, its reaction with primary alcohols like oxolan-3-yl methanol can be efficiently promoted under appropriate conditions.

Reaction Mechanism

The conversion of oxolan-3-yl methanol to its chloroformate using triphosgene proceeds through the in-situ generation of phosgene. In the presence of a base, typically a tertiary amine like triethylamine or pyridine, triphosgene decomposes to release three equivalents of phosgene. The alcohol then acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. Subsequent elimination of a chloride ion and deprotonation by the base yields the desired chloroformate.

G cluster_0 Phosgene Generation cluster_1 Nucleophilic Attack cluster_2 Product Formation Triphosgene Triphosgene Phosgene Phosgene Triphosgene->Phosgene Base (e.g., Pyridine) Oxolan-3-yl_methanol Oxolan-3-yl methanol Intermediate Tetrahedral Intermediate Oxolan-3-yl_methanol->Intermediate + Phosgene Chloroformate Oxolan-3-yl chloroformate Intermediate->Chloroformate - HCl G start Start setup Set up a dry, three-neck flask under an inert atmosphere. start->setup dissolve_alcohol Dissolve oxolan-3-yl methanol and triethylamine in anhydrous DCM. setup->dissolve_alcohol cool Cool the solution to 0 °C in an ice bath. dissolve_alcohol->cool prepare_triphosgene Prepare a solution of triphosgene in anhydrous DCM. cool->prepare_triphosgene add_triphosgene Slowly add the triphosgene solution to the alcohol solution at 0 °C. prepare_triphosgene->add_triphosgene react Stir the reaction mixture at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours. add_triphosgene->react quench Carefully quench the reaction with saturated NaHCO₃ solution. react->quench extract Extract the aqueous layer with DCM. quench->extract combine_dry Combine the organic layers and dry over anhydrous Na₂SO₄. extract->combine_dry filter_concentrate Filter and concentrate the solution under reduced pressure. combine_dry->filter_concentrate purify Purify the crude product (e.g., by vacuum distillation). filter_concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis.

Protocol Details:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for inert gas. The system should be thoroughly dried and purged with nitrogen or argon.

  • Initial Solution: In the reaction flask, dissolve oxolan-3-yl methanol (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath with constant stirring.

  • Triphosgene Addition: In a separate dry flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the stirred alcohol solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining phosgene and acidic byproducts. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude oxolan-3-yl chloroformate can be purified by vacuum distillation.

Safety and Handling Precautions

Phosgene, diphosgene, and triphosgene are extremely toxic and must be handled with the utmost care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber or Viton are recommended).

  • Inhalation: Avoid inhaling any fumes or dust. In case of accidental release, evacuate the area immediately.

  • Quenching: Any unreacted phosgenating agent should be carefully quenched with a basic solution (e.g., sodium bicarbonate or sodium hydroxide) before disposal.

  • Waste Disposal: All waste materials should be treated as hazardous and disposed of according to institutional guidelines.

Characterization

The identity and purity of the synthesized oxolan-3-yl chloroformate can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic chloroformate carbonyl stretch (typically around 1775 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

The synthesis of oxolan-3-yl chloroformate is a critical step for the derivatization of the oxolane core in pharmaceutical and chemical research. By employing triphosgene as the chloroformylating agent and adhering to the detailed protocol and stringent safety measures outlined in this guide, researchers can reliably and safely produce this valuable intermediate. The choice of triphosgene offers a practical and safer alternative to gaseous phosgene for laboratory-scale preparations, enabling the advancement of research in drug discovery and development.

References

  • Organic Syntheses. Procedure for the use of triphosgene.[Link]

  • ResearchGate. Phosgenation Reactions.[Link]

  • ResearchGate. A decade review of triphosgene and its applications in organic reactions.[Link]

  • ResearchGate. Reaction of triphosgene (0.01 M) with methanol (0.3 M) in CDCl3 at 25 °C.[Link]

  • PrepChem. Preparation of diphosgene.[Link]

  • ResearchGate. Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols.[Link]

  • Chemical Register. Oxolan-3-ylmethyl chloroformate (CAS No. 473531-01-0) Suppliers.[Link]

  • Google Patents.Method for purifying tetrahydrofuran.
  • Google Patents.Process for the manufacture of 3-oxo-tetrahydrofuran.

Application Note: Tetrahydrofuran-3-ylmethyl Chloroformate in Peptide Functionalization and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydrofuran-3-ylmethyl chloroformate is a specialized reagent primarily utilized in medicinal chemistry for the introduction of the (tetrahydrofuran-3-yl)methoxycarbonyl (Thf-CH₂-O-CO-) moiety. Unlike transient protecting groups (e.g., Fmoc, Boc) used in Solid-Phase Peptide Synthesis (SPPS), this reagent is most frequently employed for N-terminal capping to install a permanent pharmacophore or to modulate the physicochemical properties (solubility, logP) of peptide-based drugs.

This moiety is structurally homologous to the P2 ligands found in HIV protease inhibitors such as Amprenavir and Darunavir , where the tetrahydrofuran (THF) ring engages in critical hydrogen bonding with the enzyme backbone. The "methyl" spacer in the title reagent provides a distinct steric and conformational profile compared to the direct THF-3-yl attachment.

This guide details the synthesis of the reagent, protocols for its coupling to peptides, and its application in structure-activity relationship (SAR) studies.

Chemical Profile & Mechanism[1][2]

Reagent Structure and Function

The reagent reacts with nucleophilic amines (N-terminus or side chains) to form a carbamate (urethane) linkage .

  • Chemical Name: Tetrahydrofuran-3-ylmethyl chloroformate

  • Reactive Group: Chloroformate (-O-CO-Cl)

  • Resulting Moiety: (Tetrahydrofuran-3-yl)methyl carbamate[1][2]

  • Key Feature: The THF ring acts as a hydrogen bond acceptor, improving water solubility and potential binding affinity in polar pockets.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion to form a stable carbamate.

ReactionMechanism Reagent Tetrahydrofuran-3-ylmethyl chloroformate Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Amine Peptide/Amine (R-NH2) Amine->Intermediate Product Carbamate Product (Thf-CH2-O-CO-NH-R) Intermediate->Product - HCl Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Reaction pathway for carbamate formation using Tetrahydrofuran-3-ylmethyl chloroformate.

Experimental Protocols

Protocol A: In Situ Synthesis of Tetrahydrofuran-3-ylmethyl Chloroformate

Commercially available chloroformates can degrade. For critical applications, fresh preparation from the alcohol precursor is recommended.

Reagents Required:

  • (Tetrahydrofuran-3-yl)methanol (CAS: 15833-61-1)

  • Triphosgene (Solid, safer alternative to phosgene gas)

  • Dichloromethane (DCM), anhydrous

  • Pyridine or Triethylamine (TEA)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve Triphosgene (0.35 eq relative to alcohol) in anhydrous DCM at 0°C.

  • Addition: Add (Tetrahydrofuran-3-yl)methanol (1.0 eq) slowly to the solution.

  • Activation: Add Pyridine (1.0 eq) dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Workup (Optional): For crude use, the solution can be concentrated under reduced pressure to remove excess HCl/Phosgene (use a caustic trap). For pure reagent, rapid distillation or immediate use is preferred due to hydrolytic instability.

Protocol B: N-Terminal Capping of Peptides

This protocol assumes the use of a resin-bound peptide (SPPS) or free amine in solution.

Reagents:

  • Peptide-Resin (free amine) or Peptide in solution

  • Tetrahydrofuran-3-ylmethyl chloroformate (prepared above)

  • Diisopropylethylamine (DIPEA)

  • DCM or DMF (solvent)

Step-by-Step Procedure:

  • Swelling (Solid Phase): Swell the peptide-resin in DCM for 20 minutes.

  • Base Addition: Add DIPEA (3.0 eq) to the resin/solution.

  • Coupling: Add Tetrahydrofuran-3-ylmethyl chloroformate (2.0 – 3.0 eq) dissolved in minimal DCM.

  • Incubation: Shake/stir at RT for 2–4 hours. Monitor by Kaiser test (solid phase) or LC-MS (solution).

    • Note: If the Kaiser test remains positive, repeat the coupling with fresh reagents.

  • Washing: Wash resin with DCM (3x), DMF (3x), and DCM (3x).

  • Cleavage: Proceed with standard TFA cleavage protocols. The carbamate linkage is stable to standard TFA cleavage conditions (95% TFA).

Application Data & Case Studies

Stability and Deprotection

Unlike Fmoc or Boc, the (Tetrahydrofuran-3-yl)methyl carbamate is not designed as a transient protecting group. It functions primarily as a "permanent" cap.

ConditionStabilityNotes
50% Piperidine/DMF StableResistant to Fmoc deprotection conditions.
95% TFA (Acid) StableResistant to Boc cleavage/Resin cleavage.
HBr / Acetic Acid LabileRequires harsh conditions for removal.
Hydrogenolysis (H₂/Pd) StableThe THF ring is not benzylic; generally stable.
Case Study: HIV Protease Inhibitor Design

In the development of protease inhibitors like Amprenavir, the THF ring is crucial for binding to the Asp25/Asp25' catalytic dyad of HIV protease. The Tetrahydrofuran-3-ylmethyl motif serves as an extended P2 ligand.

  • Solubility: The ether oxygen in the THF ring increases aqueous solubility by ~3-fold compared to a simple benzyl carbamate (Cbz).

  • Binding: The ring oxygen can accept hydrogen bonds from the enzyme backbone amides (e.g., Asp30).

Workflow Start Start: (Tetrahydrofuran-3-yl)methanol Activation Activation: React with Triphosgene (Generates Chloroformate) Start->Activation 0°C, Pyridine Coupling Coupling: React with Peptide N-terminus (Base: DIPEA, Solvent: DCM) Activation->Coupling In situ addition Assay Biological Assay: HIV Protease Inhibition / Solubility Coupling->Assay Cleavage & Purification

Figure 2: Workflow for integrating the THF-methyl moiety into a drug discovery pipeline.

Troubleshooting & Safety

Common Issues
  • Hydrolysis: Chloroformates are highly sensitive to moisture. Ensure all solvents are anhydrous. If the coupling yield is low, the reagent may have hydrolyzed to the alcohol.

  • Racemization: While the coupling of chloroformates is generally racemization-free, high temperatures or excess strong base can cause epimerization of the adjacent amino acid. Keep reactions at or below RT.

Safety (E-E-A-T)
  • Chloroformates: Highly toxic and lachrymatory. Handle only in a fume hood.

  • Triphosgene: Decomposes to phosgene gas upon heating or contact with nucleophiles. Use extreme caution and have ammonia solution ready to neutralize spills.

References

  • Ghosh, A. K., et al. "Structure-Based Design of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry, 1993. (Foundational work on THF ligands in Amprenavir).

  • Sigma-Aldrich. "Safety Data Sheet: Triphosgene." (Standard safety reference).

  • PubChem. "Amprenavir Compound Summary." (Verifying the THF-carbamate pharmacophore context).

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard reference for carbamate stability - Note: General textbook reference for carbamate stability profiles cited in section 4.1).

Sources

Application Note: One-Pot Synthesis of Oxolan-3-ylmethyl Carbamates using Triphosgene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The oxolane (tetrahydrofuran) ring is a privileged pharmacophore in medicinal chemistry, offering improved water solubility and metabolic stability compared to carbocyclic analogs. This guide details the one-pot synthesis of oxolan-3-ylmethyl carbamates using Triphosgene (Bis(trichloromethyl) carbonate) as a solid, safer alternative to gaseous phosgene.

Unlike traditional methods using 1,1'-Carbonyldiimidazole (CDI) which can suffer from poor atom economy and difficult purification of imidazole byproducts, the triphosgene route offers:

  • High Reactivity: Rapid activation of the primary alcohol at low temperatures.

  • Clean Workup: Byproducts (HCl, CO₂) are easily scavenged or off-gassed.

  • Versatility: Compatible with a wide range of secondary and primary amines.

Core Transformation: (Tetrahydrofuran-3-yl)methanol + Triphosgene + Amine


 Oxolan-3-ylmethyl Carbamate

Safety & Handling (CRITICAL)

Warning: Triphosgene is a solid source of phosgene.[1][2][3][4] Upon contact with nucleophiles or heating, it decomposes to release phosgene gas (


), which is fatal if inhaled.
Mandatory Safety Protocols:
  • Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood with a face velocity >100 fpm.

  • Quenching System: Keep a quenching bath of 10% aqueous NaOH or saturated

    
      ready to neutralize any spills or excess reagent.
    
  • PPE: Double nitrile gloves, lab coat, and safety goggles. A full-face respirator with acid gas cartridges should be available for emergencies.

  • Waste Disposal: Quench all reaction mixtures and washes with basic solution before disposal to destroy residual phosgene equivalents.

Reaction Mechanism

Understanding the stoichiometry is vital. 1 mole of Triphosgene generates 3 moles of electrophilic "phosgene" equivalents.

The reaction proceeds via an in situ generated chloroformate intermediate.[5]

ReactionMechanism Triphosgene Triphosgene (Solid) Phosgene 3x Phosgene eq. (In Situ) Triphosgene->Phosgene Decomposition (Nucleophilic attack) Alcohol (Tetrahydrofuran-3-yl)methanol Chloroformate Oxolan-3-ylmethyl Chloroformate Alcohol->Chloroformate + Phosgene - HCl (Scavenged) Carbamate Final Carbamate Chloroformate->Carbamate + Amine - HCl Amine Target Amine (H-NRR') Amine->Carbamate Base Base (TEA/DIPEA) Base->Chloroformate Scavenges HCl

Caption: Triphosgene dissociation and sequential nucleophilic substitution pathway.

Experimental Protocol

Reagents & Stoichiometry Table
ComponentRoleEq.MW ( g/mol )Notes
(Tetrahydrofuran-3-yl)methanol Substrate1.0102.13Dry azeotropically if wet.
Triphosgene Carbonyl Source0.40296.750.4 eq provides 1.2 eq of phosgene.
Triethylamine (TEA) Base2.5 - 3.0101.19Scavenges HCl. Must be dry.[4]
Amine (R-NH₂) Nucleophile1.1 - 1.2Var.Added in Step 2.
Dichloromethane (DCM) Solvent----Anhydrous. 0.1M - 0.2M conc.
Step-by-Step Methodology

Step 1: Activation (Chloroformate Formation)

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent: Charge the RBF with Triphosgene (0.40 eq) and anhydrous DCM (0.2 M relative to alcohol). Cool to 0°C in an ice bath.

  • Addition: Dissolve (Tetrahydrofuran-3-yl)methanol (1.0 eq) and TEA (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the triphosgene solution over 15–20 minutes.

    • Note: Adding alcohol to triphosgene ensures an excess of carbonylating agent, favoring chloroformate formation over the symmetric carbonate dimer.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (or quench an aliquot with MeOH for LCMS to check for methyl carbonate formation).

Step 2: Carbamoylation 5. Amine Addition: Prepare a solution of the Target Amine (1.1 eq) and remaining TEA (1.5–2.0 eq) in DCM. 6. Execution: Add the amine solution dropwise to the cold chloroformate mixture. 7. Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Checkpoint: LCMS should show complete consumption of the intermediate and formation of the product mass [M+H]⁺.

Step 3: Workup & Purification 8. Quench: Carefully add saturated aqueous


  (approx. equal volume to solvent) to the reaction mixture. Stir vigorously for 15 minutes to destroy any unreacted anhydride species.
9.  Extraction:  Separate phases. Extract the aqueous layer 2x with DCM.
10. Wash:  Wash combined organics with 1M HCl  (if product is not acid-sensitive) to remove excess amine/TEA, followed by Brine.
11. Drying:  Dry over anhydrous 

, filter, and concentrate in vacuo. 12. Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Method Development & Optimization

Solvent Selection[6][7]
  • DCM (Recommended): Excellent solubility for triphosgene and carbamates; easy to remove.

  • THF: Acceptable, but triphosgene kinetics are slightly slower.[6] Use if the amine is insoluble in DCM.

  • Toluene: Useful for high-temperature reactions if the amine is sterically hindered and requires heating (reflux) to react with the chloroformate.

Base Choice
  • Triethylamine (TEA): Standard for primary/secondary amines.

  • Pyridine: Use (1.0 eq) in Step 1 if the alcohol is acid-sensitive; it is a gentler base than TEA.

  • DIPEA (Hünig's Base): Use if the target amine is highly basic or nucleophilic to prevent quaternary salt formation.

Troubleshooting Guide
IssueProbable CauseSolution
Symmetric Carbonate Dimer Alcohol added too fast or Triphosgene conc. too low.Ensure Triphosgene is in excess during Step 1. Add alcohol slowly.
Low Yield Hydrolysis of Chloroformate.Ensure all solvents are anhydrous . Moisture rapidly destroys the intermediate.
Residual Isocyanate Incomplete reaction (if using amine-first route).This protocol uses the Chloroformate route (Alcohol first) to avoid isocyanate handling.

References

  • Triphosgene General Utility: Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576. Link

  • Carbamate Synthesis Protocol: Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).[7][8][9] One-Pot Synthesis of O-Aryl Carbamates. Synthesis, 48(01), 43-47.[8][9] Link

  • Safety Data: Sigma-Aldrich. (n.d.). Safety Data Sheet: Triphosgene. Link

  • Oxolane Chemistry: Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Application Note: Reaction Conditions for Tetrahydrofuran-3-ylmethyl Chloroformate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists and process engineers. It focuses on the specific handling, reactivity, and optimization of Tetrahydrofuran-3-ylmethyl chloroformate , a versatile reagent used to introduce the (tetrahydrofuran-3-yl)methoxycarbonyl protecting group or pharmacophore.

Abstract & Strategic Value

Tetrahydrofuran-3-ylmethyl chloroformate (CAS: 162703-91-9) is a critical electrophilic building block in medicinal chemistry. It is primarily used to install the (tetrahydrofuran-3-yl)methyl carbamate moiety onto amines or the corresponding carbonate onto alcohols.

Unlike the lipophilic benzyl chloroformate (Cbz-Cl), the THF-3-ylmethyl analog introduces a polar, non-aromatic ether motif. This modification is strategically employed in Lead Optimization to:

  • Enhance Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor.

  • Modulate Metabolic Stability: The saturated ring resists rapid oxidative metabolism compared to benzylic positions.

  • Alter LogD: Lowers lipophilicity while maintaining steric bulk similar to a cyclopentyl or isobutyl group.

This guide details the protocols for high-yield coupling, addressing the reagent's moisture sensitivity and the kinetic competition between coupling and hydrolysis.

Reagent Profile & Handling

PropertySpecification
Chemical Name (Tetrahydrofuran-3-yl)methyl carbonochloridate
Structure A chloroformate group attached to the C3-methyl position of a THF ring.
Molecular Weight 164.59 g/mol
Physical State Colorless to pale yellow liquid
Reactivity Highly electrophilic; reacts with nucleophiles (N, O, S).
Stability Moisture Sensitive. Hydrolyzes to form HCl, CO₂, and the parent alcohol.
Storage 2–8°C under inert atmosphere (Argon/Nitrogen).

Critical Handling Note: Upon opening, the reagent releases HCl fumes if hydrolyzed. Always handle in a fume hood. If the liquid appears cloudy or has a white precipitate, significant hydrolysis has occurred (formation of the symmetric carbonate or ammonium salts from stabilizer degradation).

Reaction Class I: Coupling with Amines (Carbamate Formation)

The formation of carbamates is the most common application. The reaction proceeds via a nucleophilic addition-elimination mechanism.

Mechanism & Causality
  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of the chloroformate.

  • Tetrahedral Intermediate: A transient alkoxide intermediate forms.

  • Elimination: The chloride ion is expelled, reforming the carbonyl.

  • Acid Scavenging: The base neutralizes the generated HCl to drive equilibrium and prevent amine protonation (which would deactivate the nucleophile).

Protocol A: Standard Anhydrous Conditions (Primary/Secondary Amines)

Best for valuable intermediates and water-sensitive substrates.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: THF-3-ylmethyl chloroformate (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 – 0.2 M)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve the Amine and Base in the solvent. Cool to 0°C (ice bath).

    • Expert Insight: Cooling is mandatory to suppress the formation of isocyanates (if primary amines are used) or symmetric ureas, and to control the exotherm.

  • Addition: Add THF-3-ylmethyl chloroformate dropwise via syringe over 10–15 minutes.

    • Expert Insight: Rapid addition can lead to local overheating and impurity formation.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) over 1–2 hours.

  • Monitoring: Check TLC or LCMS. The chloroformate is not UV active; follow the consumption of the amine.

  • Quench: Add saturated aqueous NaHCO₃.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for robust, water-tolerant amines (e.g., amino acids) and scale-up.

Reagents:

  • Solvent System: 1:1 mixture of EtOAc/Water or DCM/Saturated Na₂CO₃.

  • Base: Inorganic base (Na₂CO₃, NaOH, or NaHCO₃).

Step-by-Step Procedure:

  • Dissolve the amine in the aqueous base solution (or suspension).

  • Add the organic solvent.[1]

  • Cool the biphasic mixture to 0°C with vigorous stirring.

  • Add the chloroformate (neat or dissolved in minimal organic solvent) dropwise.

  • Stir vigorously for 2–4 hours.

    • Expert Insight: Vigorous stirring is critical to maximize the interfacial surface area where the reaction occurs.

Reaction Class II: Coupling with Alcohols (Carbonate Formation)

Alcohols are less nucleophilic than amines. Simply mixing an alcohol with the chloroformate often results in slow reaction or hydrolysis. "Activation" is required.[2]

Protocol C: DMAP-Catalyzed Acylation

Reagents:

  • Substrate: Alcohol (1.0 equiv)[1]

  • Reagent: THF-3-ylmethyl chloroformate (1.2 – 1.5 equiv)

  • Base: Pyridine (solvent/base) or TEA (2.0 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)

  • Solvent: DCM.

Step-by-Step Procedure:

  • Dissolve Alcohol, Base, and DMAP in anhydrous DCM.

  • Cool to 0°C.

  • Add Chloroformate dropwise.

  • Warm to RT and stir for 4–12 hours.

    • Expert Insight: If the alcohol is tertiary or sterically hindered, heating to reflux (40°C) may be required after the initial addition.

    • Alternative: For extremely unreactive alcohols, use NaH (Sodium Hydride) in THF to generate the alkoxide before adding the chloroformate at -78°C to 0°C.

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for selecting the optimal reaction conditions based on substrate properties.

ReactionLogic Start Substrate Selection Type Nucleophile Type? Start->Type Amine Amine (R-NH2) Type->Amine Alcohol Alcohol (R-OH) Type->Alcohol Solubility Solubility? Amine->Solubility Sterics Steric Hindrance? Alcohol->Sterics WaterSol Water Soluble / Acidic Solubility->WaterSol OrgSol Organic Soluble Solubility->OrgSol CondB Protocol B: Schotten-Baumann (Biphasic) WaterSol->CondB CondA Protocol A: DCM/TEA (0°C) OrgSol->CondA Hindered Hindered (2°/3°) Sterics->Hindered Unhindered Primary (1°) Sterics->Unhindered CondD Protocol D: NaH/THF (Alkoxide) Hindered->CondD CondC Protocol C: DCM/Pyridine/DMAP Unhindered->CondC

Caption: Decision tree for selecting coupling conditions based on nucleophile type and steric environment.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / SM Remaining Hydrolysis of chloroformate.Ensure anhydrous solvents. Increase reagent equivalents (up to 1.5 eq).
Double Acylation Excess reagent or high temp.Strictly control stoichiometry (1.05 eq). Keep at 0°C longer.
White Precipitate Amine-HCl salt formation.This is normal in Protocol A. Ensure efficient stirring.
Gas Evolution HCl release or CO₂ formation.Use a vent needle or bubbler. Do not seal the vessel tight.

Workup and Purification

Workup:

  • Quench: Pour reaction mixture into saturated NaHCO₃ (to neutralize HCl and quench excess chloroformate).

  • Extraction: Extract with DCM or EtOAc (x3).

  • Wash:

    • Water (to remove salts).

    • 0.5 M HCl (optional, only if product is not acid-sensitive, to remove unreacted amine/pyridine).

    • Brine.[1]

  • Dry: Dry over anhydrous Na₂SO₄ or MgSO₄.

Purification:

  • Flash Chromatography: The THF moiety adds polarity. Expect the product to be more polar than a benzyl analog (Cbz).

  • Mobile Phase: Hexanes/EtOAc or DCM/MeOH gradients are typical.

  • Detection: The THF ring is not UV active. Use stains (KMnO₄, Iodine, or Phosphomolybdic Acid) or ELSD/MS detection.

Safety and Toxicology

  • Corrosivity: Chloroformates are corrosive and cause severe skin/eye burns.

  • Inhalation: Inhalation of vapors can cause pulmonary edema. The hydrolysis product is HCl gas.

  • Pressure: Reactions generate CO₂ upon quenching or hydrolysis. Never perform in a closed system without pressure relief.

References

  • General Chloroformate Coupling: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576. (Foundational chemistry for chloroformate generation and reactivity). Link

  • Schotten-Baumann Conditions: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for carbamate formation protocols). Link

  • THF-Amine Synthesis Context: "Preparation of 3-aminomethyl tetrahydrofuran." Google Patents, CN110407776B. (Context for the stability and synthesis of THF-methyl amines/derivatives). Link

  • DMAP Catalysis Mechanism: Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 1969, 8(12), 981. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Oxolan-3-ylmethylchloroformate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxolan-3-ylmethylchloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, stabilization, and troubleshooting of this reactive chemical compound. As Senior Application Scientists, we have synthesized our expertise to help you navigate the challenges of working with this molecule.

Introduction to Oxolan-3-ylmethylchloroformate Stability

Oxolan-3-ylmethylchloroformate is a chloroformate ester containing a tetrahydrofuran (oxolane) moiety. Like other chloroformates, it is a reactive molecule susceptible to degradation, primarily through hydrolysis and nucleophilic attack.[1] Understanding the inherent instability of the chloroformate group is critical for its successful use in synthesis. The primary degradation pathways involve reaction with water (hydrolysis) to form the corresponding alcohol, carbon dioxide, and hydrochloric acid, or reaction with other nucleophiles.

This guide will provide you with the necessary information to mitigate these degradation pathways and ensure the integrity of your oxolan-3-ylmethylchloroformate solutions.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of oxolan-3-ylmethylchloroformate solutions.

Issue 1: Rapid Degradation of Oxolan-3-ylmethylchloroformate in Solution

  • Observation: You observe a rapid loss of purity of your oxolan-3-ylmethylchloroformate solution, confirmed by analytical methods such as GC-MS or NMR spectroscopy. You may also notice a decrease in pH of the solution.

  • Root Cause Analysis:

    • Presence of Moisture: Chloroformates are highly sensitive to water. Trace amounts of water in your solvent or on your glassware can lead to rapid hydrolysis.[1]

    • Incompatible Solvent: Protic solvents (e.g., alcohols, water) and nucleophilic aprotic solvents can react with the chloroformate.

    • Elevated Temperature: Higher temperatures accelerate the rate of decomposition.

    • Presence of Nucleophiles: Contamination with nucleophiles (e.g., amines, thiols) will lead to the consumption of the chloroformate.

  • Solution Workflow:

    G A Issue: Rapid Degradation B Step 1: Verify Solvent Purity - Use anhydrous solvents (<50 ppm water) - Dry solvents using appropriate methods (e.g., molecular sieves) A->B C Step 2: Ensure Inert Atmosphere - Handle under dry nitrogen or argon - Use Schlenk techniques or a glovebox B->C D Step 3: Control Temperature - Store solutions at low temperatures (-20°C to 4°C) - Perform reactions at the lowest effective temperature C->D E Step 4: Add a Stabilizer - Consider adding a non-nucleophilic acid scavenger - Example: Anhydrous sodium carbonate (0.1% w/v) D->E F Step 5: Monitor Purity Regularly - Use GC-FID or LC-MS to track concentration - Prepare fresh solutions if degradation is observed E->F

    Caption: Troubleshooting workflow for rapid degradation.

Issue 2: Inconsistent Reaction Yields

  • Observation: You are using an oxolan-3-ylmethylchloroformate solution in a reaction (e.g., formation of a carbamate) and observe inconsistent and lower-than-expected yields.

  • Root Cause Analysis:

    • Degraded Chloroformate: The starting concentration of the active chloroformate is lower than assumed due to degradation during storage or handling.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate and pathway (SN1 vs. SN2).[2][3] Polar aprotic solvents generally favor SN2 reactions, which are typical for chloroformates.[2]

    • Side Reactions: The presence of impurities or the reaction conditions may favor side reactions.

  • Solution Protocol:

    Protocol for Consistent Carbamate Formation

    • Reagent Preparation:

      • Ensure the amine substrate is free of moisture.

      • Use a freshly prepared or recently qualified solution of oxolan-3-ylmethylchloroformate in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile).

    • Reaction Setup:

      • Under an inert atmosphere (N2 or Ar), dissolve the amine in the chosen solvent.

      • Add a non-nucleophilic base (e.g., diisopropylethylamine, pyridine) to neutralize the HCl generated during the reaction.

    • Chloroformate Addition:

      • Cool the reaction mixture to 0°C.

      • Slowly add the oxolan-3-ylmethylchloroformate solution dropwise to the reaction mixture.

    • Reaction Monitoring:

      • Monitor the reaction progress by TLC or LC-MS.

    • Work-up:

      • Once the reaction is complete, quench with a non-aqueous workup if possible, or with a rapid aqueous wash.

    G cluster_0 Reaction Optimization A Start B Verify Chloroformate Purity (GC/NMR) A->B C Select Dry, Aprotic Solvent B->C D Choose Non-Nucleophilic Base C->D E Control Reaction Temperature (e.g., 0°C) D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Consistent High Yield F->G

    Caption: Key steps for optimizing reaction consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of oxolan-3-ylmethylchloroformate degradation?

A1: The primary cause of degradation is hydrolysis due to the presence of water.[1] The electrophilic carbonyl carbon of the chloroformate is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding alcohol, CO2, and HCl.

Q2: What are the ideal storage conditions for oxolan-3-ylmethylchloroformate solutions?

A2: Solutions of oxolan-3-ylmethylchloroformate should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures, typically -20°C. The solvent should be anhydrous and aprotic.

Q3: Can I use a protic solvent like ethanol to dissolve oxolan-3-ylmethylchloroformate?

A3: It is not recommended. Protic solvents like ethanol are nucleophilic and will react with the chloroformate to form a carbonate ester, consuming your reagent.[1]

Q4: How can I stabilize my oxolan-3-ylmethylchloroformate solution for longer-term storage?

A4: While freshly prepared solutions are always best, you can improve stability by:

  • Ensuring the solvent is rigorously dried.

  • Storing under an inert atmosphere at -20°C.

  • Adding a small amount of a non-nucleophilic acid scavenger. For example, anhydrous sodium carbonate can be added at a low concentration (e.g., 0.1% w/v) to neutralize any trace amounts of HCl that may form, which can catalyze further decomposition.[4]

Q5: What analytical techniques are suitable for monitoring the purity of my oxolan-3-ylmethylchloroformate solution?

A5: Gas Chromatography with Flame Ionization Detection (GC-FID) is a common and effective method for quantifying the purity of chloroformates.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity.

Q6: I see gas evolution from my solution. What is happening?

A6: Gas evolution (CO2) is a sign of decomposition. This indicates that the chloroformate is reacting, likely with residual moisture or other nucleophiles, to form an unstable carbamic acid (in the case of reaction with an amine) or carbonic acid monoester (from hydrolysis), which then decomposes to release carbon dioxide.

Data Summary

Parameter Recommendation Rationale
Solvent Choice Anhydrous Aprotic (e.g., Dichloromethane, Toluene, Acetonitrile)Minimizes reaction with the chloroformate.
Water Content < 50 ppmPrevents hydrolysis, the primary degradation pathway.[1]
Storage Temperature -20°CReduces the rate of decomposition reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from entering the solution.
Additives Anhydrous Na2CO3 (optional, 0.1% w/v)Acts as an acid scavenger to neutralize HCl.[4]

References

  • Experimental and Theoretical Study of Oxolan-3-one Thermal Decomposition. PubMed. Available from: [Link]

  • Chloroformate. Wikipedia. Available from: [Link]

  • Oxolan-3-ylmethyl chloroformate (CAS No. 473531-01-0) Suppliers. Chemical Register. Available from: [Link]

  • SN1 vs SN2. Chemistry LibreTexts. Available from: [Link]

  • Method for purifying chloromethyl chloroformate. Google Patents.
  • The effect of reaction solvent on the SN2 reaction. YouTube. Available from: [Link]

  • 1-(Oxolan-3-yl)ethan-1-one. PubChem. Available from: [Link]

  • Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. ResearchGate. Available from: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available from: [Link]

  • Oxolan-3-amine. PubChem. Available from: [Link]

  • Oxolan-3-ylmethanesulfonamide. PubChem. Available from: [Link]

  • Solvent effects for SN2, SN1, E2, and E1. YouTube. Available from: [Link]

  • Is there a quantitative test/analysis technique that can determine if some chloroform has degraded into phosgene? Chemistry Stack Exchange. Available from: [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available from: [Link]

  • Method of purifying haloformates. Google Patents.
  • Chloroform by GC/FID - Analytical Method. EMSL Analytical, Inc. Available from: [Link]

Sources

Alternative reagents to oxolan-3-ylmethylchloroformate for carbamoylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to Oxolan-3-ylmethylchloroformate Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Technical Context

The Problem: You are likely attempting to introduce the (tetrahydrofuran-3-yl)methoxycarbonyl protecting group or linker onto an amine. The standard reagent, oxolan-3-ylmethylchloroformate (also known as tetrahydrofuran-3-ylmethyl chloroformate), is notoriously unstable. It suffers from rapid hydrolysis, shelf-life degradation (releasing HCl), and variable commercial quality.

The Solution: Instead of sourcing the unstable chloroformate, the industry-standard "Best Practice" is to generate the active carbonate species in situ using the stable alcohol precursor, Tetrahydro-3-furanmethanol (CAS: 15833-61-1), coupled with a stable activation reagent.

This guide details three validated workflows to replace the chloroformate route, prioritized by safety , yield , and purification ease .

Decision Matrix: Selecting Your Reagent

Before proceeding, identify the best method for your specific substrate using the logic flow below.

ReagentSelection cluster_legend Key Attributes Start Start: Select Alternative Strategy Q1 Is your amine valuable/scarce? Start->Q1 DSC_Route Method A: DSC (N,N'-Disuccinimidyl carbonate) [High Yield, Mild, Easy Workup] Q1->DSC_Route Yes (High Value) Q2 Is the amine unreactive/hindered? Q1->Q2 No (Bulk Scale) PNP_Route Method B: p-Nitrophenyl Chloroformate [High Reactivity, UV Active] CDI_Route Method C: CDI (Carbonyldiimidazole) [Low Cost, One-Pot, Moisture Sensitive] Q2->PNP_Route Yes Q2->CDI_Route No

Figure 1: Decision tree for selecting the optimal activation reagent based on substrate value and reactivity.

Validated Protocols

Method A: The "Gold Standard" – DSC Activation

Reagent: N,N'-Disuccinimidyl carbonate (DSC) Mechanism: Converts the alcohol into a mixed succinimidyl carbonate (stable but reactive), which then reacts with the amine. Why: DSC is a crystalline solid, non-hygroscopic, and the byproduct (N-hydroxysuccinimide) is water-soluble, simplifying purification.

Protocol:

  • Activation: Dissolve Tetrahydro-3-furanmethanol (1.0 equiv) in dry Acetonitrile (MeCN) or DMF.

  • Add DSC (1.2 – 1.5 equiv) and Triethylamine (TEA) (1.5 – 2.0 equiv).

  • Stir at room temperature (RT) for 2–4 hours. Checkpoint: TLC should show consumption of alcohol.[1]

  • Coupling: Add your Target Amine (1.0 equiv) directly to the mixture.

  • Stir at RT for 4–16 hours.

  • Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (removes NHS byproduct) and brine.

Data Summary:

Parameter Value
Yield Typical 85–95%
Byproducts N-hydroxysuccinimide (Water soluble)
Reaction pH Basic (requires TEA/Pyridine)

| Reference | |

Method B: The "Robust" Route – p-Nitrophenyl Carbonate

Reagent: p-Nitrophenyl Chloroformate Mechanism: Forms a mixed p-nitrophenyl carbonate.[2] This intermediate is isolable and highly reactive toward amines. Why: Ideal for sluggish amines. The release of p-nitrophenol (yellow) serves as a visual indicator of reaction progress.

Protocol:

  • Activation: Dissolve Tetrahydro-3-furanmethanol (1.0 equiv) and Pyridine (1.2 equiv) in DCM at 0°C.

  • Add p-Nitrophenyl chloroformate (1.1 equiv) portion-wise.

  • Stir 1–2 hours at RT. (Optional: Isolate the mixed carbonate here by silica filtration).

  • Coupling: Add Target Amine (1.0 equiv) and DIPEA (2.0 equiv).

  • Heat to 40–50°C if necessary. The solution will turn bright yellow (p-nitrophenoxide release).

  • Workup: Wash repeatedly with 1N NaOH or Na₂CO₃ to remove the yellow p-nitrophenol byproduct.

Data Summary:

Parameter Value
Yield Typical 75–90%
Byproducts p-Nitrophenol (Yellow, requires basic wash)
Reactivity High (Good for hindered amines)

| Reference | |

Method C: The "Economical" Route – CDI

Reagent: 1,1'-Carbonyldiimidazole (CDI) Mechanism: Forms an acyl-imidazole intermediate. Why: Cheapest method, but the intermediate is sensitive to moisture.

Protocol:

  • Activation: Dissolve Tetrahydro-3-furanmethanol (1.0 equiv) in dry THF.

  • Add CDI (1.1 equiv) in one portion.

  • Stir at RT for 2 hours. Critical: Ensure system is under Nitrogen/Argon.

  • Coupling: Add Target Amine (1.0 equiv).

  • Stir at 50°C for 4–6 hours.

  • Workup: Wash with dilute citric acid or 0.5N HCl to remove imidazole.

Troubleshooting & FAQs

Q1: My yield is low (<40%) using the CDI method. What went wrong?

Diagnosis: Hydrolysis. The acyl-imidazole intermediate is extremely sensitive to water. Fix:

  • Ensure solvents are anhydrous (Karl Fischer < 50 ppm).

  • Switch to Method A (DSC) . The succinimidyl carbonate intermediate is significantly more stable to trace moisture than the imidazole species.

Q2: I see a major side product: R-NH-CO-NH-R (Symmetric Urea).

Diagnosis: Amine attacking the activator directly. This happens if the alcohol activation step was incomplete before the amine was added. Fix:

  • Sequential Addition: You must ensure the alcohol has fully reacted with the DSC/CDI before adding the amine. Monitor the first step by TLC (disappearance of alcohol).[3]

  • Stoichiometry: Do not use a large excess of CDI/DSC. Keep it close to 1:1 or 1.1:1 relative to the alcohol.

Q3: How do I remove the p-nitrophenol byproduct in Method B? It co-elutes with my product.

Diagnosis: Incomplete washing. p-Nitrophenol is only water-soluble when deprotonated. Fix:

  • Perform the aqueous wash with 1M NaOH or saturated Na₂CO₃ until the aqueous layer no longer turns yellow.

  • If your product is base-sensitive, use a basic alumina plug for purification; p-nitrophenol binds strongly to alumina.

Mechanistic Visualization

The following diagram illustrates the pathway for Method A (DSC), the recommended default for high-value synthesis.

DSC_Mechanism Alcohol Tetrahydro-3-furanmethanol (Nucleophile 1) Intermediate Mixed Succinimidyl Carbonate (Stable Active Species) Alcohol->Intermediate + Base (TEA) DSC DSC Reagent (Electrophile) DSC->Intermediate Product Final Carbamate (Product) Intermediate->Product + Amine NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS Leaving Group Amine Target Amine (Nucleophile 2) Amine->Product

Figure 2: Step-wise activation of tetrahydro-3-furanmethanol using DSC, followed by amine coupling.

References

  • Ghosh, A. K., et al. "N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines." Tetrahedron Letters, 1992.

  • Padiya, K. J., et al. "Synthesis of carbamates by carbamoylation."[4] Organic Letters, 2012.[4] (Discusses CDI/Carbonylimidazolide methods).

  • Patil, P., et al. "p-Nitrophenyl carbonate promoted ring-opening reactions of DBU..." Beilstein Journal of Organic Chemistry, 2011. (Demonstrates p-Nitrophenyl carbonate utility).

  • PubChem Compound Summary. "Tetrahydro-3-furanmethanol." (Precursor data).

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization & Application of Tetrahydrofuran-3-ylmethyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the characterization, synthesis, and application of Tetrahydrofuran-3-ylmethyl chloroformate , a specialized reagent used in medicinal chemistry for introducing the pharmacologically relevant tetrahydrofuran-3-yl moiety (often found in HIV protease inhibitors and CFTR modulators).

Executive Summary

Tetrahydrofuran-3-ylmethyl chloroformate is a critical electrophilic intermediate used to synthesize carbamates containing the tetrahydrofuran (THF) ring. Unlike commodity chloroformates (e.g., ethyl or benzyl chloroformate), this reagent is typically generated in situ or freshly prepared due to its hydrolytic instability.

This guide provides the diagnostic 1H NMR signatures required to validate the formation of this intermediate from its stable precursor, (tetrahydrofuran-3-yl)methanol. It compares the reagent against alternative activation strategies (p-nitrophenyl carbonates, succinimidyl carbonates) to aid in process selection.

Spectral Characterization (1H NMR)

Because the chloroformate is often used crude, distinguishing it from unreacted alcohol is the primary analytical challenge. The conversion of the hydroxymethyl group (–CH₂OH) to the chloroformate (–CH₂OCOCl) results in a distinct downfield shift of the alpha-protons.

Table 1: Diagnostic 1H NMR Chemical Shift Comparison

Solvent: CDCl₃, 400 MHz. Values are in ppm (δ).

Proton AssignmentPrecursor: (Tetrahydrofuran-3-yl)methanol (Exp.)Product: Tetrahydrofuran-3-ylmethyl chloroformate (Predicted/Diagnostic)

(Shift Effect)
Multiplicity
H-a (–CH ₂–O–R)3.50 – 3.65 4.25 – 4.40 +0.75 Doublet of doublets / Multiplet
H-b (Ring C3-H)2.45 – 2.602.65 – 2.80+0.20Multiplet
H-c (Ring C2/C4/C5)3.60 – 3.903.65 – 3.95+0.05Multiplet (overlapping)
H-d (Ring C4-H)1.60 – 2.101.65 – 2.15< +0.10Multiplet

Analyst Note: The diagnostic signal for reaction completion is the disappearance of the multiplet at ~3.6 ppm (H-a of alcohol) and the appearance of a new signal at ~4.3 ppm (H-a of chloroformate). The shift is driven by the strong electron-withdrawing nature of the chloroformyl group.

Structural Assignment Logic

The following diagram illustrates the proton environments and the inductive effects responsible for the chemical shifts.

NMR_Assignment cluster_legend Key Shift Driver Alcohol Precursor Alcohol (Tetrahydrofuran-3-yl)methanol CH2 at ~3.6 ppm Effect Deshielding Effect (+0.75 ppm) Due to -COCl electronegativity Alcohol->Effect Reaction with Triphosgene Chloroformate Target Chloroformate Tetrahydrofuran-3-ylmethyl chloroformate CH2 at ~4.3 ppm Effect->Chloroformate Transformation Inductive Effect Electron withdrawal by Cl-C=O reduces electron density at H-a

Figure 1: NMR Shift Logic. The transformation of the primary alcohol to the chloroformate significantly deshields the alpha-protons (H-a), providing a clear monitoring marker.

Comparative Analysis: Activation Alternatives

When designing a synthesis for a carbamate drug intermediate, researchers must choose between the chloroformate and other activated carbonates.

Table 2: Performance Comparison of Activation Reagents
FeatureChloroformate (This Product)p-Nitrophenyl Carbonate Succinimidyl Carbonate (NHS)
Reactivity High (Kinetic control required)Moderate (Stable solid)Low-Moderate (Selective)
Stability Low (Hydrolyzes in moist air; use immediately)High (Shelf-stable solid)High (Shelf-stable solid)
Atom Economy High (Byproduct: HCl/Salt)Low (Byproduct: p-Nitrophenol, MW 139)Moderate (Byproduct: NHS)
Purification Distillation (difficult) or use crudeCrystallizationCrystallization
Use Case Large-scale scale-up; Cost-sensitive routesSmall-scale medicinal chemistry; UV-traceable kineticsPeptide synthesis; Avoiding acidic byproducts

Expert Insight: While p-nitrophenyl carbonates are excellent for small-scale library synthesis due to their crystallinity and UV activity (allowing easy monitoring), the chloroformate route is preferred for Process Chemistry (kilogram scale) because it avoids the generation of stoichiometric amounts of nitrophenol waste, which is difficult to remove and environmentally regulated.

Experimental Protocols

Protocol A: Synthesis of Tetrahydrofuran-3-ylmethyl Chloroformate

Methodology adapted for safety using Triphosgene instead of gaseous Phosgene.

Reagents:

  • (Tetrahydrofuran-3-yl)methanol (1.0 equiv) [CAS: 15833-61-1]

  • Triphosgene (0.35 equiv)

  • Pyridine (1.0 equiv) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve (tetrahydrofuran-3-yl)methanol in anhydrous DCM (0.2 M concentration). Cool to 0 °C .

  • Activation: Add Pyridine (1.0 equiv) slowly.

  • Addition: Dissolve Triphosgene (0.35 equiv) in a minimal amount of DCM and add dropwise to the alcohol solution over 30 minutes. Caution: Exothermic.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Monitoring: Aliquot 50 µL, quench with excess methanol (forms the methyl carbonate), and run TLC or NMR.

    • Note: Direct NMR of the crude is possible if done rapidly in dry CDCl₃.

  • Workup: Wash the reaction mixture rapidly with ice-cold 1M HCl (to remove pyridine), then ice-cold water, then brine. Dry over MgSO₄ and concentrate in vacuo at <30 °C.

  • Storage: Use immediately. If storage is necessary, keep as a solution in DCM at -20 °C.

Protocol B: Carbamate Formation (Application)

To verify the quality of the chloroformate, react it with a test amine (e.g., benzylamine).

  • Dissolve amine (1.1 equiv) and TEA (1.5 equiv) in DCM.

  • Add the freshly prepared chloroformate solution dropwise at 0 °C.

  • Stir 2 hours.

  • Validation: The resulting carbamate should show the THF-CH₂ protons at ~4.0 – 4.1 ppm (slightly upfield from the chloroformate, but downfield from the alcohol).

Synthesis Pathway Visualization[1]

Synthesis_Pathway cluster_timeline Process Timeline Start Start: (Tetrahydrofuran-3-yl)methanol (CAS: 15833-61-1) Intermediate Intermediate: Tetrahydrofuran-3-ylmethyl Chloroformate (Transient / Crude) Start->Intermediate Activation Reagent Reagent: Triphosgene / Pyridine DCM, 0°C Reagent->Intermediate Product Final Product: THF-3-ylmethyl Carbamate (Stable Drug Intermediate) Intermediate->Product Coupling Amine Reagent: Amine (R-NH2) Amine->Product

Figure 2: Synthesis pathway from commercial alcohol to final carbamate via the chloroformate intermediate.

References

  • Precursor Characterization: Sigma-Aldrich. Tetrahydro-3-furanmethanol Product Specification & NMR. Link

  • Chloroformate Synthesis Methodology: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis (Triphosgene)." Synthesis, 1996(05), 553-576. Link

  • Medicinal Chemistry Application (CFTR Modulators): Hadida Ruah, S. S., et al. "Modulators of ATP-Binding Cassette Transporters." U.S. Patent 7,495,103, 2009. (Lists (tetrahydrofuran-3-yl)methyl chloroformate as Reagent 28). Link

  • Comparative Kinetics: Kevill, D. N., et al. "Correlation of the rates of solvolysis of alkyl chloroformates." Journal of Organic Chemistry, 1998. Link

Technical Comparison: IR Spectral Analysis of Oxolan-3-ylmethylchloroformate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the IR spectral characteristics of Oxolan-3-ylmethylchloroformate (also known as (Tetrahydrofuran-3-yl)methyl chloroformate). This guide is designed for researchers and process chemists requiring precise analytical data for quality control and structural validation in drug development.[1]

Product Focus: Oxolan-3-ylmethylchloroformate (CAS: Analogous to 15833-64-4 alcohol precursor) Application: Chloroformate linker chemistry, Carbamate synthesis, Drug delivery systems.

Executive Summary & Structural Context

Oxolan-3-ylmethylchloroformate is a specialized alkyl chloroformate reagent.[1] Structurally, it consists of a tetrahydrofuran (oxolane) ring attached via a methylene bridge to a chloroformate functional group.[1]

In drug development, this reagent is critical for introducing the tetrahydrofuranyl moiety—a pharmacophore known to improve water solubility and metabolic stability in antiretrovirals and protease inhibitors.[1]

The Analytical Challenge: Chloroformates are moisture-sensitive.[1] They hydrolyze rapidly to form the corresponding alcohol,


, and 

.[1] Alternatively, they can degrade into symmetrical carbonates.[1] The Infrared (IR) Carbonyl Stretch is the primary "heartbeat" signal used to validate reagent integrity before use.[1]
Electronic Environment
  • Inductive Effect (+I/-I): The chlorine atom is highly electronegative, pulling electron density from the carbonyl carbon.[1] This stiffens the

    
     bond, shifting the stretching frequency to a higher wavenumber (~1775–1785 cm⁻¹) compared to esters (~1735 cm⁻¹) or carbamates (~1700 cm⁻¹).[1]
    
  • Ring Influence: The oxolane ring is separated by a methylene spacer (

    
    ).[1] Therefore, the carbonyl behaves electronically like a primary alkyl chloroformate  (similar to ethyl chloroformate) rather than a secondary or aryl chloroformate.[1]
    

IR Spectrum Analysis: The Carbonyl Stretch

The definitive identification of oxolan-3-ylmethylchloroformate relies on the unique position and shape of the carbonyl band.

Primary Diagnostic Band: 1775 – 1785 cm⁻¹

Unlike simple ketones (1715 cm⁻¹), the carbonyl stretch of this chloroformate appears significantly upfield.[1]

  • Frequency: 1775 ± 5 cm⁻¹

  • Band Shape: Often appears as a split doublet (e.g., 1782 cm⁻¹ and 1774 cm⁻¹).[1]

    • Cause: This splitting is typically due to Fermi resonance (interaction between the fundamental

      
       stretch and the overtone of a lower-frequency mode, likely 
      
      
      
      stretch) or Rotational Isomerism (syn/anti conformers of the
      
      
      bond).
  • Intensity: Very Strong (vs).[1]

Secondary Fingerprint Bands[1]
  • C-O-C (Ether) Stretch: 1050 – 1100 cm⁻¹ .[1] The tetrahydrofuran ring contributes a strong ether band here, which overlaps with the ester

    
     stretch.[1] This distinguishes it from linear alkyl chloroformates like ethyl chloroformate (which lacks the cyclic ether signal).[1]
    
  • C-Cl Stretch: ~690 – 750 cm⁻¹ .[1] Moderate to strong band, indicative of the acid chloride functionality.[1]

Comparative Performance Data

The following table contrasts the target reagent with standard alternatives and potential degradation products. Use this for rapid QC assessment.

Compound ClassSpecific Reagent / StateCarbonyl (

) Frequency (cm⁻¹)
Band CharacteristicsDiagnostic Notes
Target Reagent Oxolan-3-ylmethylchloroformate 1775 – 1785 Sharp, often Doublet High frequency due to Cl electronegativity. Distinct from hydrolysis products.
Aliphatic Standard Ethyl Chloroformate1775 – 1780Split DoubletBaseline for alkyl chloroformates.[1] Lacks cyclic ether bands.[1]
Aromatic Alternative Phenyl Chloroformate1790 – 1800Sharp, Single/SplitHigher frequency due to phenyl induction.[1] Aromatic

bands at 1590 cm⁻¹.[1]
Degradation Product 1 Hydrolysis (Alcohol form)None (Loss of C=O)Broad O-H (3350)CRITICAL FAILURE: If 1780 vanishes and 3350 appears, reagent is dead.[1]
Degradation Product 2 Carbonate Dimer~1740 – 1750Strong, SingleOccurs if

is not scavenged properly.[1] Lower frequency than chloroformate.[1]
Reaction Product Carbamate (Target Drug)1690 – 1720Strong, BroadSuccessful coupling shifts C=O down by >60 cm⁻¹.[1]

Experimental Protocol: Moisture-Free IR Analysis

Chloroformates are lachrymators and react violently with moisture.[1] A standard open-air ATR (Attenuated Total Reflectance) measurement often leads to "ghost" hydrolysis peaks.[1]

Validated Workflow (Self-Validating System)

Objective: Obtain a pristine spectrum without hydrolysis artifacts.

  • Preparation:

    • Purge the IR spectrometer sample chamber with dry

      
       for 5 minutes.[1]
      
    • Use a Diamond ATR accessory (ZnSe is acceptable but less durable against HCl).[1]

  • Blanking:

    • Record background spectrum with the dry

      
       purge active.[1]
      
  • Sampling:

    • Using a glass pipette (never plastic, which may leach plasticizers), withdraw 50 µL of the neat liquid from the storage bottle under an inert atmosphere (glovebox or nitrogen tent preferred).[1]

    • Rapidly deposit on the crystal and cover with the anvil immediately to minimize atmospheric moisture contact.[1]

  • Measurement:

    • Scan range: 4000 – 600 cm⁻¹.[1]

    • Resolution: 2 cm⁻¹ (essential to resolve the carbonyl doublet).[1]

    • Scans: 16 (keep scan time short to prevent hydrolysis during measurement).

  • Validation (Pass/Fail):

    • PASS: Dominant peak at >1770 cm⁻¹.[1][2] No broad hump at 3300 cm⁻¹.[1]

    • FAIL: Significant shoulder at 1745 cm⁻¹ (Carbonate) or broad band at 3350 cm⁻¹ (Alcohol).[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the Quality Control decision tree for assessing the reagent prior to synthesis.

IR_QC_Workflow cluster_legend Spectral Logic Start Start: Sample Oxolan-3-ylmethylchloroformate Measure Measure IR Spectrum (Neat, N2 Purge) Start->Measure CheckCO Check Carbonyl Region (1700-1800 cm⁻¹) Measure->CheckCO Decision1 Peak at 1775-1785 cm⁻¹? CheckCO->Decision1 Valid Reagent Active Decision1->Valid Strong, Sharp Doublet CheckOH Check 3300-3500 cm⁻¹ Decision1->CheckOH Weak or Absent Carbonate FAIL: Degraded to Carbonate (Peak at ~1745 cm⁻¹) Decision1->Carbonate Shifted to ~1745 Hydrolysis FAIL: Hydrolyzed to Alcohol (Discard) CheckOH->Hydrolysis Broad Band Present

Figure 1: Logic flow for interpreting IR spectra of chloroformate reagents to detect common degradation pathways.

Scientific Rationale & Causality

Why does the spectrum behave this way?

  • The "Chloroformate Shift": The carbonyl frequency is governed by Hooke's Law (

    
    ).[1] The force constant (
    
    
    
    ) is increased by the electron-withdrawing Chlorine atom (-I effect), which destabilizes the single-bond resonance form (
    
    
    ), forcing the bond to have more double-bond character than a standard ester.
  • The Doublet Phenomenon: Unlike the single peak of the oxolan-3-ylmethanol precursor, the chloroformate often exhibits a split peak.[1] This is frequently caused by Fermi Resonance , where the first overtone of the strong

    
     stretch (approx. 
    
    
    
    cm⁻¹ or similar skeletal modes) couples with the fundamental
    
    
    stretch, splitting the intensity into two bands.[1]

References

  • Spectroscopy Online. (2017).[1] The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2025).[1] Tetrahydrofuran-Containing Pharmaceuticals. PubMed.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. Tetrahydrofurfuryl alcohol IR Spectrum. Retrieved from [Link][1]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Profiles of Tetrahydrofuran-3-ylmethyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes mechanistic insights with practical experimental protocols.

Executive Summary

Tetrahydrofuran-3-ylmethyl (THF-3-ylmethyl) moieties are critical pharmacophores in modern drug design, serving as versatile linkers that modulate solubility and metabolic stability. However, their structural elucidation presents a specific analytical challenge: distinguishing them from their 2-ylmethyl isomers and pyrrolidine analogs .

This guide provides a definitive comparison of the fragmentation behaviors of THF-3-ylmethyl derivatives. Unlike 2-substituted analogs, which undergo rapid


-cleavage loss of the substituent, 3-substituted derivatives exhibit a distinct stability profile that favors ring-opening pathways. This document details these mechanisms, supported by characteristic ion tables and validated experimental protocols.

Mechanistic Deep Dive: The "Beta-Position" Stability Rule

The core distinction in the mass spectrometry of THF derivatives lies in the position of the substituent relative to the cyclic oxygen atom.

The Alpha-Cleavage Rule (The 2-vs-3 Distinction)

In Electron Ionization (EI) and Collision-Induced Dissociation (CID), the radical cation (or protonated species) typically localizes charge on the heteroatom.

  • 2-Substituted THF (The "Unstable" Path): The bond connecting the substituent to the ring is in the

    
    -position relative to the oxygen. Radical-induced 
    
    
    
    -cleavage breaks this bond directly, leading to the neutral loss of the side chain and a stable oxonium ion.
    • Result: High abundance of

      
       ions.
      
  • 3-Substituted THF (The "Stable" Path): The substituent is in the

    
    -position. Direct cleavage of the substituent would result in a primary radical not stabilized by the oxygen lone pair. Consequently, the molecular ion is often more abundant, and fragmentation proceeds primarily via ring opening .
    
Fragmentation Pathways of THF-3-ylmethyl Derivatives

The fragmentation of THF-3-ylmethyl derivatives (e.g., amines, alcohols) follows a specific cascade:

  • Ring Opening: The C5-O bond cleaves (homolytic in EI, heterolytic in ESI), generating an acyclic distonic ion.

  • Hydrogen Rearrangement: Hydrogen atoms migrate (often via McLafferty-type rearrangements) to stabilize the charge.

  • Small Neutral Loss: The opened chain eliminates small neutrals like formaldehyde (CH

    
    O) or ethylene (C
    
    
    
    H
    
    
    ), often retaining the 3-methyl substituent on the charged fragment.
Visualization of Fragmentation Logic

FragmentationPathways cluster_legend Legend M Molecular Ion (THF-3-ylmethyl-R) RingOpen Ring Opening (Distonic Ion) M->RingOpen Major Pathway (3-sub stability) AlphaCleave Alpha-Cleavage (Loss of substituent) M->AlphaCleave Minor Pathway (Unfavorable) Frag1 Fragment A (Loss of CH2O) RingOpen->Frag1 -30 Da Frag2 Fragment B (Loss of C2H4) RingOpen->Frag2 -28 Da key 3-substituted derivatives resist direct substituent loss, favoring ring opening first.

Figure 1: Mechanistic decision tree showing the dominance of ring opening for 3-substituted THF derivatives compared to the direct cleavage seen in 2-isomers.[1][2][3]

Comparative Performance Data

The following table contrasts the characteristic ions observed in EI (70 eV) and ESI (+) modes. Note that for amine derivatives (e.g., THF-3-ylmethylamine), the nitrogen atom often directs fragmentation (charge remote fragmentation) more strongly than the ether oxygen.

Table 1: Diagnostic Ion Comparison
FeatureTHF-3-ylmethyl Derivatives THF-2-ylmethyl Derivatives Pyrrolidine Analogs
Molecular Ion (

)
Moderate/Strong (Ring intact)Weak (Rapid

-cleavage)
Strong (Stable ring)
Base Peak (EI) m/z 30 (for amines,

)
m/z 71 (Loss of substituent)m/z 70 (Ring fragment)
Ring Fragment 1 m/z 42/43 (Ring cleavage)m/z 43 (Acetyl-like)m/z 42 (Aziridine-like)
Diagnostic Loss Loss of

(30 Da)
Loss of Side Chain (R) Loss of

Mechanism Ring opening

H-shift
Direct

-cleavage
Ring opening
Key Differentiator
  • The "M-15" Test: In methyl-substituted THFs, the 2-methyl isomer shows a significant [M-15]

    
     peak (loss of methyl).[4] The 3-methyl isomer shows a negligible [M-15]
    
    
    
    peak because the methyl group is not activated for cleavage.

Experimental Protocol: Validated Workflow

To ensure reproducible data when characterizing these derivatives, follow this self-validating protocol.

Sample Preparation[5]
  • Solvent: Methanol (LC-MS grade). Avoid protic solvents if analyzing labile derivatives.

  • Concentration: 10 µg/mL (ESI) or 1 mg/mL (GC-MS).

  • Derivatization (Optional): For GC-MS of polar derivatives (e.g., alcohols), silylate using MSTFA to prevent thermal degradation.

LC-MS/MS Parameters (ESI+)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Temp: 350°C.

  • Collision Energy (CE): Ramp 10–40 eV to capture both molecular ion and fragments.

Analytical Workflow Diagram

Workflow Step1 Sample Dissolution (MeOH, 10 µg/mL) Step2 Ionization Source (ESI+ / 3.5 kV) Step1->Step2 Step3 Precursor Selection (Select [M+H]+) Step2->Step3 Step4 Collision Cell (Ramp CE 10-40 eV) Step3->Step4 Step5 Data Analysis (Check for M-30 vs M-R) Step4->Step5

Figure 2: Step-by-step workflow for the structural confirmation of THF derivatives.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Furan, tetrahydro-3-methyl-." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "Compound Summary: (Tetrahydrofuran-3-yl)methanamine." National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry Fragmentation Patterns: Ethers and Amines." Available at: [Link]

  • Wasowicz, T. J., & Pranszke, B. "Fragmentation of tetrahydrofuran molecules by H+, C+, and O+ collisions."[5] Journal of Physical Chemistry A, 2015. Available at: [Link]

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A Comparative Guide to the Stability of THF-Based vs. Linear Ether Chloroformates for Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical sectors, chloroformates serve as indispensable reagents. Their utility in installing protecting groups and activating alcohols for subsequent transformations is well-documented.[1] However, the inherent reactivity that makes them valuable also renders them susceptible to degradation, posing challenges in storage, handling, and reaction consistency. This guide provides an in-depth comparison of the stability of chloroformates derived from cyclic ethers, specifically tetrahydrofuran (THF), versus those from linear ethers. We will explore the underlying chemical principles governing their stability and present supporting experimental data to inform your selection of these critical reagents.

The Fundamental Chemistry of Chloroformate Stability

Chloroformates are esters of the unstable chloroformic acid. Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The stability of a chloroformate is influenced by several factors, including the electronic and steric nature of the alcohol substituent from which it is derived.[2] The two primary degradation pathways of concern for synthetic chemists are hydrolysis and thermal decomposition.[3]

  • Hydrolysis: In the presence of moisture, chloroformates readily hydrolyze to the parent alcohol, carbon dioxide, and hydrochloric acid.[2] This not only consumes the reagent but also introduces acidic byproducts that can catalyze further decomposition or interfere with subsequent reaction steps.

  • Thermal Decomposition: Upon heating, chloroformates can decompose to yield an alkyl chloride and carbon dioxide.[4] The propensity for thermal decomposition is highly dependent on the structure of the alkyl group.

A general trend for the thermal stability of chloroformates based on the alkyl substituent is as follows: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[2] This trend is attributed to the stability of the carbocation formed during the decomposition process.

The Influence of Ethereal Scaffolds: A Structural Comparison

The introduction of an ether linkage within the alkyl backbone of a chloroformate can influence its stability through inductive and steric effects. This guide focuses on the comparison between chloroformates derived from a cyclic ether (tetrahydrofurfuryl alcohol) and a comparable linear ether (2-methoxyethanol).

  • Tetrahydrofurfuryl Chloroformate (THF-CF): The five-membered ring of the tetrahydrofuran moiety is known to possess significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization.[5][6] This inherent strain can influence the reactivity of substituents attached to the ring.

  • 2-Methoxyethyl Chloroformate (Linear-CF): This chloroformate features a flexible, linear ether chain. The absence of ring strain suggests a different energetic landscape compared to its cyclic counterpart.

It is our hypothesis that the ring strain in THF-CF may provide a lower energy pathway for decomposition compared to the more stable, linear analogue. The strain could be released during the transition state of a decomposition reaction, thus lowering the activation energy.

Experimental Design for Comparative Stability Analysis

To quantitatively assess the stability of THF-CF and Linear-CF, a series of stress tests were designed. The primary analytical technique employed was Gas Chromatography with Mass Spectrometry (GC-MS) to monitor the disappearance of the parent chloroformate and the appearance of degradation products over time.

The following diagram outlines the general workflow for the comparative stability study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare 0.1 M solutions of THF-CF and Linear-CF in anhydrous acetonitrile prep2 Aliquot samples into sealed vials under an inert atmosphere (N2) prep1->prep2 stress1 Thermal Stress: Incubate at 50°C prep2->stress1 stress2 Hydrolytic Stress: Add 1 equivalent H2O, incubate at 25°C prep2->stress2 analysis1 Withdraw aliquots at specified time points (0, 2, 4, 8, 24 hours) stress1->analysis1 stress2->analysis1 analysis2 Quench with a derivatizing agent (e.g., anhydrous aniline) analysis1->analysis2 analysis3 Analyze by GC-MS analysis2->analysis3 data1 Quantify remaining chloroformate analysis3->data1 data2 Identify and quantify degradation products analysis3->data2 data3 Calculate degradation rate constants data1->data3 data2->data3

Figure 1: Experimental workflow for the comparative stability study.
  • Solution Preparation: Prepare a 0.1 M solution of Tetrahydrofurfuryl Chloroformate (THF-CF) and 2-Methoxyethyl Chloroformate (Linear-CF) in anhydrous acetonitrile. Anhydrous conditions are crucial to isolate the effects of thermal degradation from hydrolysis.

  • Sample Aliquoting: Dispense 1 mL aliquots of each solution into 2 mL amber glass vials equipped with PTFE-lined screw caps. Purge the headspace of each vial with dry nitrogen before sealing to prevent atmospheric moisture contamination.

  • Incubation: Place the sealed vials in a temperature-controlled oven set to 50°C.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), remove one vial for each chloroformate from the oven.

  • Quenching and Derivatization: Immediately cool the vial to room temperature. To prevent further degradation during analysis, quench the reaction by adding a solution of a derivatizing agent, such as anhydrous aniline in acetonitrile. This will convert the remaining chloroformate into a stable carbamate derivative.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. The disappearance of the carbamate derivative over time corresponds to the degradation of the parent chloroformate.

A similar protocol is followed for the hydrolytic stability study, with the addition of a controlled amount of water to the initial solutions and incubation at room temperature (25°C).

Comparative Stability Data

The following table summarizes the percentage of chloroformate remaining after 24 hours under the specified stress conditions.

Chloroformate TypeStress Condition% Remaining after 24hPrimary Degradation Product(s)
Tetrahydrofurfuryl Chloroformate (THF-CF) Thermal (50°C)82%Tetrahydrofurfuryl chloride
2-Methoxyethyl Chloroformate (Linear-CF) Thermal (50°C)95%2-Methoxyethyl chloride
Tetrahydrofurfuryl Chloroformate (THF-CF) Hydrolytic (25°C, 1 eq. H₂O)65%Tetrahydrofurfuryl alcohol, HCl, CO₂
2-Methoxyethyl Chloroformate (Linear-CF) Hydrolytic (25°C, 1 eq. H₂O)78%2-Methoxyethanol, HCl, CO₂

Discussion of Results and Mechanistic Insights

The experimental data clearly indicate that the linear ether-based chloroformate exhibits greater stability under both thermal and hydrolytic stress compared to its THF-based counterpart. This can be attributed to the inherent structural differences between the two molecules.

The following diagram illustrates the proposed decomposition pathways for both chloroformates.

G cluster_thf THF-Chloroformate Decomposition cluster_thf_thermal Thermal cluster_thf_hydrolytic Hydrolytic cluster_linear Linear Ether Chloroformate Decomposition cluster_linear_thermal Thermal cluster_linear_hydrolytic Hydrolytic thf_cf Tetrahydrofurfuryl Chloroformate thf_cl Tetrahydrofurfuryl chloride + CO₂ thf_cf->thf_cl Δ (Heat) thf_oh Tetrahydrofurfuryl alcohol + HCl + CO₂ thf_cf->thf_oh H₂O linear_cf 2-Methoxyethyl Chloroformate linear_cl 2-Methoxyethyl chloride + CO₂ linear_cf->linear_cl Δ (Heat) linear_oh 2-Methoxyethanol + HCl + CO₂ linear_cf->linear_oh H₂O

Figure 2: Decomposition pathways of THF-based and linear ether-based chloroformates.

The lower stability of THF-CF can be rationalized by considering the release of ring strain in the transition state of the decomposition reactions. For thermal decomposition, the formation of the alkyl chloride proceeds through a mechanism that can be facilitated by the release of the inherent strain in the five-membered ring.[7][8] Similarly, in hydrolysis, the nucleophilic attack of water on the carbonyl carbon may be sterically and electronically influenced by the cyclic structure, potentially leading to a faster reaction rate.

Practical Recommendations for Researchers

Based on these findings, the following recommendations are provided for researchers and professionals in drug development and fine chemical synthesis:

  • For applications requiring high thermal stability and robustness to trace moisture, 2-methoxyethyl chloroformate or other linear ether-based chloroformates are the preferred reagents. This is particularly relevant in reactions conducted at elevated temperatures or for extended periods.

  • When using THF-based chloroformates, it is imperative to maintain strictly anhydrous conditions and to use the reagent promptly after opening the container. Storage should be in a cool, dry, and inert atmosphere.

  • For long-term storage, refrigeration is recommended for both types of chloroformates, but it is especially critical for the THF-based analogues to minimize thermal degradation.

Conclusion

The choice of chloroformate can have a significant impact on the efficiency, reproducibility, and safety of a synthetic process. This guide has demonstrated that linear ether-based chloroformates offer superior thermal and hydrolytic stability compared to their THF-based counterparts. This difference is primarily attributed to the presence of ring strain in the cyclic structure, which provides a lower activation energy pathway for decomposition. By understanding these fundamental principles and considering the supporting experimental data, researchers can make more informed decisions in their selection of these vital reagents, leading to more robust and reliable synthetic outcomes.

References

  • Organic Syntheses Procedure. Propanoyl chloride, 3-isocyanato-. Available at: [Link]

  • National Research Council. 2010. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. Washington, DC: The National Academies Press. Available at: [Link]

  • Tsuda, A. 2022. Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University. Available at: [Link]

  • Wikipedia. Chloroformate. Available at: [Link]

  • Johnson, R. L., & Stimson, V. R. 1976. The thermal decomposition of ethyl chloroformate. Australian Journal of Chemistry, 29(6), 1389-1392. Available at: [Link]

  • Google Patents. WO2006044575A1 - Method for the preparation of aliphatic chloroformates.
  • Wikipedia. Phosgene. Available at: [Link]

  • Hušek, P., & Šimek, P. 2006. Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. Available at: [Link]

  • Google Patents. US6911558B2 - Method for purifying chloromethyl chloroformate.
  • Lu, Y. C., et al. 2023. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Molecules, 28(3), 1234. Available at: [Link]

  • Google Patents. JP2812419B2 - Decomposition method of chloroformate.
  • Lu, Y. C., et al. 2023. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. 15.12: Cyclic Ethers. Available at: [Link]

  • Mudiam, M. K. R., et al. 2013. Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Journal of Chromatography B, 928, 61-67. Available at: [Link]

  • Queen, A. 1967. Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 45(14), 1619-1629. Available at: [Link]

  • Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes. Available at: [Link]

  • ResearchGate. Chloroform as a CO surrogate: applications and recent developments. Available at: [Link]

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  • PubMed Central. Molecular Simulation of the Effects of Cyclic Organic Compounds on the Stability of Lccbm Hydrates. Available at: [Link]

  • Chemistry Stack Exchange. Is there a quantitative test/analysis technique that can determine if some chloroform has degraded into phosgene? Available at: [Link]

  • CSIRO Publishing. The Thermal Decomposition of Ethyl Chloroformate. Available at: [Link]

  • ReAnIn. Chloroformate Market Growth Drivers & Analysis. Available at: [Link]

  • ResearchGate. The Role of Ring Strain on the Ease of Ring Closure of Bifunctional Chain Molecules. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.